molecular formula C8H6F2N2O B1523943 3-Amino-4-(difluoromethoxy)benzonitrile CAS No. 1211578-67-4

3-Amino-4-(difluoromethoxy)benzonitrile

Cat. No.: B1523943
CAS No.: 1211578-67-4
M. Wt: 184.14 g/mol
InChI Key: JBQCKWIKOZPSOD-UHFFFAOYSA-N
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Description

3-Amino-4-(difluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H6F2N2O and its molecular weight is 184.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQCKWIKOZPSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-67-4
Record name 3-amino-4-(difluoromethoxy)benzonitrile
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Foundational & Exploratory

3-Amino-4-(difluoromethoxy)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-4-(difluoromethoxy)benzonitrile

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) is of particular interest, serving as a metabolically stable, lipophilic bioisostere for hydroxyl or methoxy groups. 3-Amino-4-(difluoromethoxy)benzonitrile emerges as a significant building block, offering a unique convergence of three key functional groups on a single aromatic scaffold: a nucleophilic amino group, a versatile nitrile, and the modulating difluoromethoxy moiety. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of these functional groups creates a platform for diverse chemical transformations, making it a valuable intermediate for constructing complex molecular architectures for novel therapeutics and advanced materials.[1]

PART 1: Molecular Structure and Physicochemical Properties

The foundation of a molecule's utility lies in its structure and inherent properties. The arrangement of the amino, difluoromethoxy, and cyano groups on the benzene ring dictates its reactivity, solubility, and electronic characteristics.

Chemical Structure

The IUPAC name for this compound is 3-amino-4-(difluoromethoxy)benzonitrile. Its structure is characterized by a 1,2,4-trisubstituted benzene ring.

retrosynthesis target 3-Amino-4-(difluoromethoxy)benzonitrile intermediate1 3-Nitro-4-(difluoromethoxy)benzonitrile target->intermediate1 Nitro Reduction intermediate2 3-Nitro-4-hydroxybenzonitrile intermediate1->intermediate2 Difluoromethylation precursor 4-Hydroxybenzonitrile intermediate2->precursor Regioselective Nitration

Caption: Retrosynthetic pathway for the target molecule.

Hypothetical Experimental Protocol

This protocol details a plausible multi-step synthesis. Causality : We begin with nitration, as the hydroxyl group is a strong ortho-, para-director, ensuring the nitro group is introduced at the desired position. This is followed by difluoromethylation of the more acidic phenolic hydroxyl group. The final step is a standard, high-yielding reduction of the nitro group.

Step 1: Nitration of 4-Hydroxybenzonitrile

  • Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-hydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Reagent Addition : Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C. The low temperature is critical to prevent over-nitration and side reactions.

  • Reaction : Stir the mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup : Carefully pour the reaction mixture onto crushed ice. The product, 3-nitro-4-hydroxybenzonitrile, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Difluoromethylation of 3-Nitro-4-hydroxybenzonitrile

  • Setup : To a high-pressure reaction vessel, add 3-nitro-4-hydroxybenzonitrile (1.0 eq), a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like DMF or acetonitrile.

  • Reagent Addition : Seal the vessel and introduce chlorodifluoromethane (CHClF₂) gas or a suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate).

  • Reaction : Heat the mixture to 80-100 °C. The reaction is performed under pressure and requires careful monitoring. The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile to displace the chloride from the difluoromethyl source.

  • Workup : After cooling and venting, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude 3-nitro-4-(difluoromethoxy)benzonitrile by column chromatography.

Step 3: Reduction of 3-Nitro-4-(difluoromethoxy)benzonitrile

  • Setup : Dissolve the nitro compound (1.0 eq) in ethanol or methanol.

  • Catalyst Addition : Add a catalyst such as palladium on carbon (Pd/C, 5-10 mol%) or use a reducing agent like tin(II) chloride (SnCl₂) in concentrated HCl. [2]3. Reaction : For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed. For SnCl₂ reduction, heat the mixture at reflux.

  • Workup : For hydrogenation, filter the reaction through Celite to remove the catalyst and concentrate the filtrate. For SnCl₂ reduction, basify the acidic solution with NaOH or NaHCO₃ to precipitate tin salts and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-4-(difluoromethoxy)benzonitrile.

PART 3: Spectroscopic and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data, based on established principles and data from analogous structures. [3][4]

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic region (δ 6.8-7.5 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets).- Difluoromethoxy proton (δ 6.5-7.5 ppm): A characteristic triplet due to coupling with the two fluorine atoms (²JH-F ≈ 70-75 Hz).- Amino protons (δ 4.0-5.5 ppm): A broad singlet, which may exchange with D₂O.
¹³C NMR - Aromatic carbons (δ 100-160 ppm): Six distinct signals.- Nitrile carbon (δ 115-120 ppm).- Difluoromethoxy carbon (δ 110-120 ppm): A triplet due to one-bond coupling with fluorine (¹JC-F ≈ 240-260 Hz).
¹⁹F NMR A single signal, likely a doublet due to coupling with the methine proton (²JF-H ≈ 70-75 Hz).
IR Spectroscopy - N-H stretches (amino): Two sharp peaks around 3350-3450 cm⁻¹.- Aromatic C-H stretch: ~3050 cm⁻¹.- C≡N stretch (nitrile): A strong, sharp peak around 2220-2240 cm⁻¹.<[5]br>- C-O-C stretch (ether): ~1250 cm⁻¹.- C-F stretches: Strong absorptions in the 1000-1100 cm⁻¹ region.
Mass Spec (ESI+) - Molecular Ion Peak [M+H]⁺ at m/z 185.05.
Analytical Workflow for Quality Control

A self-validating system for confirming the successful synthesis and purity of each batch is crucial.

analytical_workflow cluster_synthesis Synthesis Output cluster_analysis Analytical QC cluster_final Final Product crude_product Crude Product tlc TLC/LC-MS (Reaction Monitoring) crude_product->tlc purification Column Chromatography tlc->purification nmr ¹H, ¹³C, ¹⁹F NMR (Structure Confirmation) purification->nmr ms HRMS (Elemental Composition) nmr->ms ir FTIR (Functional Groups) ms->ir hplc HPLC/UPLC (Purity Assay >98%) ir->hplc final_product Qualified Reference Standard hplc->final_product

Caption: A comprehensive analytical workflow for quality control.

PART 4: Reactivity and Applications

The synthetic value of 3-Amino-4-(difluoromethoxy)benzonitrile lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.

Key Chemical Transformations
  • Amino Group (-NH₂) : Acts as a potent nucleophile and a directing group. It can be readily acylated to form amides, alkylated, or undergo diazotization to be converted into a wide range of other functional groups (e.g., -OH, -halogens).

  • Nitrile Group (-C≡N) : Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄.

  • Aromatic Ring : The electron-donating amino and difluoromethoxy groups activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C5 position.

Caption: Key reactions of the core functional groups.

Applications in Research and Development

This molecule is not an end-product but a strategic intermediate. Its value is realized in its ability to access complex, high-value molecules.

  • Drug Discovery : As a fluorinated building block, it is highly valuable for lead optimization in medicinal chemistry. The benzonitrile moiety is a known pharmacophore in many enzyme inhibitors. [1]The difluoromethoxy group can enhance metabolic stability, improve cell permeability, and modulate pKa, all critical parameters in drug design. It is a prime candidate for synthesizing inhibitors of kinases, proteases, and other enzymes implicated in oncology, immunology, and neurological disorders. [1][6][7]

  • Agrochemicals : Similar to pharmaceuticals, the development of new pesticides and herbicides benefits from fluorinated intermediates that can lead to more potent and environmentally stable active ingredients.

  • Materials Science : Benzonitrile derivatives can exhibit unique electronic and photophysical properties. [8]This molecule could serve as a precursor for novel organic light-emitting diodes (OLEDs), sensors, or other functional materials where fine-tuning of electronic properties is required.

PART 5: Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is based on data for structurally related compounds. [9][10][11]

  • Hazard Identification :

    • Harmful if swallowed, in contact with skin, or if inhaled. [9][10][11] * Causes skin and serious eye irritation. [9][10][11] * May cause respiratory irritation.

  • Handling and Personal Protective Equipment (PPE) :

    • Work in a well-ventilated area or a chemical fume hood. [11][12] * Wear standard PPE: safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [11][13] * Avoid breathing dust. Use proper weighing and transfer techniques to minimize dust generation. [11][14] * Wash hands thoroughly after handling. [13][15]

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place. [11][16] * Keep away from strong oxidizing agents.

  • Disposal :

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. [11][14]

References

  • PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • LookChem. (n.d.). 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • EASTFINE. (2025). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Retrieved from [Link]

  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-(Difluoromethoxy)Benzonitrile. Retrieved from [Link]

  • MDPI. (2021). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

  • NJ Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Chemsrc. (2025). CAS#:1809015-77-7 | 3-[(3-Amino-4-fluorophenyl)hydroxymethyl]benzonitrile. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]

  • Patsnap. (2020). Preparation method of aminobenzonitrile.
  • BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. Retrieved from [Link]

  • The University of Queensland. (n.d.). Benzonitrile | C7H5N | MD Topology | NMR | X-Ray - ATB. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

3-Amino-4-(difluoromethoxy)benzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-(difluoromethoxy)benzonitrile (CAS 1211578-67-4) is a specialized fluorinated aniline derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and phosphodiesterase (PDE) modulators.[1] Its structural significance lies in the difluoromethoxy (-OCHF₂) motif, which functions as a lipophilic hydrogen bond donor—a bioisostere for the methoxy group that offers improved metabolic stability and membrane permeability.

This guide details the physicochemical profile, synthetic architecture, and validation protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

The incorporation of the difluoromethyl group alters the electronic and steric landscape of the parent aniline. The following data establishes the baseline identity of the molecule.

Table 1: Core Molecular Specifications
PropertySpecificationNotes
IUPAC Name 3-Amino-4-(difluoromethoxy)benzonitrile
CAS Number 1211578-67-4 Verified Identifier [1]
Molecular Formula C₈H₆F₂N₂O
Molecular Weight 184.14 g/mol Monoisotopic Mass: 184.044 Da
Physical State Solid (Off-white to pale brown)Typical crystalline form
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water
pKa (Calculated) ~3.5 (Aniline nitrogen)Reduced basicity due to electron-withdrawing -CN and -OCHF₂
Lipophilicity (cLogP) ~1.9Higher than methoxy analog (~1.[1][2][3]4)

Synthetic Architecture & Causality

The synthesis of 3-Amino-4-(difluoromethoxy)benzonitrile requires a strategy that ensures regioselective amination ortho to the difluoromethoxy group. The most robust pathway employs a Nitration-Reduction sequence on a pre-functionalized difluoromethoxy core.

Retrosynthetic Logic
  • Challenge: Direct difluoromethylation of 3-amino-4-hydroxybenzonitrile is chemically risky due to potential N-alkylation side reactions.

  • Solution: Install the difluoromethoxy group before the amine.

  • Regiocontrol: The -OCHF₂ group is an ortho/para director, while the -CN group is a meta director. Nitration of 4-(difluoromethoxy)benzonitrile is synergistically directed to the 3-position by both substituents.

Step-by-Step Protocol
Step 1: Difluoromethylation

Precursor: 4-Hydroxybenzonitrile Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (Freon 22 - gas phase, less common now due to regulation).

  • Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.

  • Protocol: Dissolve 4-hydroxybenzonitrile in DMF with K₂CO₃ (1.5 eq). Heat to 100°C. Add ClCF₂CO₂Na (2.0 eq) portion-wise to control CO₂ evolution.

  • Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the carbene to CO and HF.

Step 2: Regioselective Nitration

Intermediate: 4-(Difluoromethoxy)benzonitrile Reagent: HNO₃ / H₂SO₄

  • Protocol: Cool intermediate in H₂SO₄ to 0°C. Add fuming HNO₃ dropwise.

  • Causality: The reaction must be kept <10°C to prevent hydrolysis of the nitrile group to an amide. The nitro group installs exclusively at position 3.

Step 3: Chemoselective Reduction

Intermediate: 3-Nitro-4-(difluoromethoxy)benzonitrile Reagent: Iron powder / NH₄Cl (Bechamp reduction) or H₂ / Pd-C.

  • Protocol: Reflux nitro intermediate in Ethanol/Water (4:1) with Fe powder (5 eq) and NH₄Cl (cat).

  • Why Iron? Catalytic hydrogenation (Pd/C) carries a risk of reducing the nitrile (-CN) to a benzylamine or de-fluorinating the OCHF₂ group. Iron is chemoselective for the nitro group.

Synthetic Pathway Diagram

SynthesisRoute Start 4-Hydroxybenzonitrile (Starting Material) Step1 Difluoromethylation (:CF2 Insertion) Start->Step1 + ClCF2CO2Na K2CO3, DMF, 100°C Inter1 4-(Difluoromethoxy) benzonitrile Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Regioselective (Ortho to OCHF2) Inter2 3-Nitro-4-(difluoromethoxy) benzonitrile Step2->Inter2 Step3 Fe/NH4Cl Reduction (Chemoselective) Inter2->Step3 Avoids CN reduction Product 3-Amino-4-(difluoromethoxy) benzonitrile (CAS 1211578-67-4) Step3->Product

Figure 1: Optimized synthetic route ensuring regioselectivity and functional group tolerance.

Structural Validation (Self-Validating System)

To ensure the identity of the synthesized material, the following analytical signatures must be confirmed. The difluoromethoxy triplet is the primary diagnostic signal.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Value
7.00 - 7.40 Triplet (

Hz)
1H-OCHF₂ Critical Identity Marker. The large geminal H-F coupling confirms the difluoromethyl group.
6.90 - 7.10 Doublet1HAr-H (C5)Ortho to OCHF₂; shielded by amine.
6.95 Doublet of Doublets1HAr-H (C6)Meta coupling to C2, Ortho to C5.
7.15 Doublet (small J)1HAr-H (C2)Meta coupling to C6.
5.40 Broad Singlet2H-NH₂Exchangeable with D₂O.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Target Ion: [M+H]⁺ = 185.15 m/z.

  • Fragmentation: Loss of HF (M-20) or loss of OCHF₂ radical may be observed in MS/MS.

Application in Drug Design

The 3-Amino-4-(difluoromethoxy)benzonitrile scaffold is not merely a passive intermediate; it is an active modulator of physicochemical properties in drug discovery.

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike a methoxy group (-OCH₃), the difluoromethoxy group (-OCHF₂) contains a specific proton that is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor (HBD).

  • Bioisosterism: It serves as a bioisostere for phenols (-OH) or thiols (-SH) but without the metabolic liability of rapid glucuronidation.

  • Conformational Lock: The O-CF₂H bond often adopts an orthogonal conformation relative to the ring to minimize dipole repulsion, potentially locking the bioactive conformation of the inhibitor [2].

Decision Logic for Scaffold Selection

BioisostereLogic Problem Drug Design Challenge: Improve Metabolic Stability of Anisole Derivative Option1 Replace -OCH3 with -OCF3 Problem->Option1 Option2 Replace -OCH3 with -OCHF2 (Using CAS 1211578-67-4) Problem->Option2 Result1 Result: High Lipophilicity (LogP ++) No H-Bond Donor Steric Bulk Increased Option1->Result1 Result2 Result: Moderate Lipophilicity (LogP +) Retains H-Bond Donor (Weak) Metabolically Stable Option2->Result2

Figure 2: Strategic selection of the difluoromethoxy motif for optimizing drug-like properties.

References

  • BLD Pharm. (2025). Product Catalog: 3-Amino-4-(difluoromethoxy)benzonitrile (CAS 1211578-67-4).[1] Retrieved from

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Retrieved from

  • PubChemLite. (2025).[2] Compound Summary: 3-amino-4-(difluoromethoxy)benzonitrile.[1][3][4] Retrieved from

  • Organic Syntheses. (2011). A Safe and Practical Procedure for the Difluoromethylation of Phenols. Org. Synth. 2011, 88, 168-180. Retrieved from

Sources

The Difluoromethoxy Group (OCF₂H): A Modern Bioisostere for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry for optimizing molecular properties and enhancing therapeutic profiles. Among the array of fluorinated motifs, the difluoromethoxy group (OCF₂H) has emerged as a uniquely versatile bioisostere. It offers a nuanced combination of moderate lipophilicity, metabolic stability, and a rare hydrogen bond donor capability. This guide provides a comprehensive technical overview of the OCF₂H group, detailing its fundamental physicochemical properties, strategic applications as a bioisostere, validated synthetic protocols for its introduction, and its successful implementation in marketed drugs. This document serves as a resource for researchers and scientists aiming to leverage the distinct advantages of the difluoromethoxy group in the design of next-generation therapeutics.

The Unique Physicochemical Profile of the Difluoromethoxy Group

The utility of the difluoromethoxy group stems from a unique and often intermediate set of physicochemical properties when compared to its more common bioisosteric counterparts, such as the methoxy (-OCH₃), trifluoromethoxy (-OCF₃), and hydroxyl (-OH) groups. This distinct profile allows medicinal chemists to fine-tune molecular characteristics with a high degree of control.[1]

A Comparative Analysis of Key Properties

The strategic decision to incorporate an OCF₂H group is best understood by comparing its properties against other common functional groups. These properties are not absolute and can be influenced by the local molecular environment, but the general trends provide a strong basis for rational drug design.[2][3]

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)Hydroxyl (-OH)Thiol (-SH)
Lipophilicity (Hansch π) -0.02+0.45 to +0.65 +1.04-0.67+0.39
Electronic Effect (Hammett σp) -0.27 (Donating)+0.14 (Weakly Withdrawing) +0.35 (Withdrawing)-0.37 (Donating)+0.15 (Weakly Withdrawing)
Hydrogen Bond (H-Bond) Capability H-Bond AcceptorH-Bond Acceptor & Weak Donor H-Bond AcceptorH-Bond Donor & AcceptorH-Bond Donor & Acceptor
Metabolic Stability (vs. O-dealkylation) LabileHighly Robust Highly RobustProne to GlucuronidationProne to Oxidation
Conformation Coplanar with aryl ringOrthogonal to aryl ring Orthogonal to aryl ringN/AN/A

Note: The values presented are representative and serve to illustrate general trends.[2][4]

The "Lipophilic Hydrogen Bond Donor": A Paradigm in Bioisosterism

A defining feature of the OCF₂H group is its capacity to act as a weak hydrogen bond donor.[5] The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with biological targets.[2] This characteristic is not observed in the methoxy or trifluoromethoxy groups.[1]

This dual nature—being both lipophilic and a hydrogen bond donor—is a rare and powerful combination in drug design. It allows the OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often maintaining or improving binding affinity while simultaneously increasing lipophilicity and, crucially, enhancing metabolic stability.[3][6] Studies using Abraham's solute ¹H NMR analysis have determined the hydrogen bond acidity parameter (A) for the OCF₂H group to be in the range of 0.085–0.126, similar to that of anilines and thiophenols, though weaker than a phenolic hydroxyl group.[3][7]

Strategic Applications: Bioisosteric Replacement Scenarios

The decision to employ the OCF₂H group is driven by the need to solve specific drug design challenges, primarily related to metabolic liabilities and the fine-tuning of molecular properties for optimal target engagement and pharmacokinetics.

Bioisostere for the Methoxy Group: Enhancing Metabolic Stability

A primary application of the difluoromethoxy group is as a replacement for a metabolically labile methoxy group.[2] Methoxy groups, particularly on aromatic rings, are highly susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, often representing a major metabolic hotspot that leads to rapid clearance and poor bioavailability.[2][8]

Causality: The substitution of hydrogen atoms with fluorine to create the OCF₂H group introduces strong C-F bonds (bond dissociation energy ~485 kJ/mol) in place of weaker C-H bonds (~414 kJ/mol).[9] This significantly increases the energy barrier for oxidative metabolism, effectively "blocking" the O-demethylation pathway and leading to a longer plasma half-life and improved drug exposure.[2][9]

Bioisostere for Hydroxyl and Thiol Groups: A Robust Mimic

The OCF₂H group's ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups.[5] While -OH and -SH groups are often critical for target binding through hydrogen bonding, they are also frequently sites of metabolic conjugation (e.g., glucuronidation, sulfation) or oxidation, leading to rapid elimination.

Causality: By replacing an -OH or -SH group with OCF₂H, the key hydrogen bond donating interaction can be preserved, while the primary site of metabolic conjugation is eliminated.[1] This can dramatically improve the metabolic stability and half-life of a drug candidate without sacrificing its binding potency.[10]

G cluster_0 Parent Functional Groups OCH3 Methoxy (-OCH₃) OCF2H Difluoromethoxy (-OCF₂H) Bioisostere OCH3->OCF2H Blocks O-Demethylation Increases Metabolic Stability OH Hydroxyl (-OH) OH->OCF2H Mimics H-Bond Donation Blocks Conjugation SH Thiol (-SH) SH->OCF2H Mimics H-Bond Donation Blocks Oxidation

Fig 1: Bioisosteric relationships of the OCF₂H group.

Synthetic Methodologies: Introducing the OCF₂H Moiety

The accessibility of the difluoromethoxy group has been greatly enhanced by the development of reliable synthetic methods. The most common approach for synthesizing aryl difluoromethyl ethers is the O-difluoromethylation of phenols via a difluorocarbene intermediate.[11]

General Workflow for O-Difluoromethylation

The general process involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then traps an electrophilic difluorocarbene (:CF₂) species generated in situ.[12]

G Start Phenol Starting Material (Ar-OH) Base Deprotonation (e.g., K₂CO₃, Cs₂CO₃) Start->Base Phenoxide Phenoxide Intermediate (Ar-O⁻) Base->Phenoxide Trapping Nucleophilic Trapping of :CF₂ Phenoxide->Trapping Carbene_Source Difluorocarbene Source (e.g., ClCF₂CO₂Na) Carbene_Gen In situ Generation of Difluorocarbene (:CF₂) Carbene_Source->Carbene_Gen Carbene_Gen->Trapping Product Aryl Difluoromethyl Ether (Ar-OCF₂H) Trapping->Product

Fig 2: General workflow for the synthesis of aryl difluoromethyl ethers.
Detailed Experimental Protocol: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol describes a robust and widely used procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol.[2][12]

Materials:

  • Phenol (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Self-Validation: The success of the reaction is confirmed by the disappearance of the phenol starting material and the appearance of a new, typically more lipophilic, product spot on TLC. Final product identity and purity are confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry, with the characteristic triplet for the OCF₂H proton (~6.5-7.5 ppm, J ≈ 74 Hz) being a key diagnostic signal.

Case Studies: The OCF₂H Group in Marketed Drugs

The value of the difluoromethoxy group is demonstrated by its presence in several successful FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole core is essential for its mechanism of action and chemical stability.[2]

  • Role of OCF₂H: The electron-withdrawing nature of the OCF₂H group modulates the pKa of the benzimidazole nitrogen atoms. This is critical for the drug's accumulation in the acidic environment of parietal cells and its subsequent conversion to the active sulfenamide form, which irreversibly inhibits the H⁺/K⁺-ATPase proton pump. The group also imparts significant metabolic stability.[2]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[2]

  • Role of OCF₂H: In Roflumilast, the difluoromethoxy group replaces a methoxy group found in earlier lead compounds. This substitution was a key optimization step, effectively blocking the primary route of metabolism (O-demethylation) and significantly improving the drug's pharmacokinetic profile. This enhancement in metabolic stability allows for once-daily dosing.[2] The group's electronic properties also contribute to the high-affinity binding to the PDE4 enzyme.

Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP Degrades ATP ATP cAMP cAMP (Cyclic AMP) ATP->cAMP Converts AC Adenylyl Cyclase cAMP->PDE4 PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA PKA_active Active PKA PKA->PKA_active Activates Inflammation Pro-inflammatory Mediator Release PKA_active->Inflammation Inhibits Inflammation_reduced Reduced Inflammation

Fig 3: Simplified signaling pathway for Roflumilast.

Conclusion and Future Outlook

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, robust metabolic stability, and hydrogen bond donating capability provides a multifaceted strategy for overcoming common challenges in drug discovery, such as poor pharmacokinetics and metabolic liabilities.[2] The successful application of the OCF₂H group in drugs like pantoprazole and roflumilast validates its utility and importance.

Future advancements will likely focus on the development of new and more efficient synthetic methodologies for introducing the OCF₂H moiety, particularly into complex and aliphatic scaffolds.[11] As our understanding of drug-target interactions becomes more sophisticated, the ability of the difluoromethoxy group to act as a nuanced conformational and electronic modulator will continue to be exploited in the rational design of safer and more effective medicines.

References

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. 1

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 9

  • Lee, J. W., & Lee, K. N. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. 11

  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. 2

  • Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

  • ResearchGate. The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. 13

  • PubMed. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

  • ICS82 Abstract Submission Form. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? 7

  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. 5

  • Purohit, R., et al. (2019). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. 8

  • Semantic Scholar. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

  • Ishii, A. (2020). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J-STAGE.

  • Goldberg, F. W., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

  • BenchChem. A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. 14

  • Organic Syntheses. Difluoromethylation of Phenols.

  • Alfa Chemistry. Difluoromethyl.

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A Comprehensive Technical Guide to 3-Amino-4-(difluoromethoxy)benzonitrile: Sourcing, Synthesis, and Application Context

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(difluoromethoxy)benzonitrile is a fluorinated organic building block of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions, making it a valuable bioisostere for hydroxyl or methoxy groups. This guide provides a comprehensive technical overview for researchers, addressing the current supplier landscape, contextual pricing analysis based on structural analogs, a plausible synthetic pathway, and essential safety and handling protocols. By synthesizing data from chemical suppliers, scientific literature, and patent filings, this document serves as a practical resource for the procurement and utilization of this specialized reagent.

Introduction to 3-Amino-4-(difluoromethoxy)benzonitrile

Chemical Identity and Properties

3-Amino-4-(difluoromethoxy)benzonitrile is a substituted benzonitrile featuring an amine, a nitrile, and a difluoromethoxy group. This unique combination of functional groups makes it a versatile intermediate for further chemical elaboration.

PropertyValueSource
Molecular Formula C₈H₆F₂N₂O[1]
Monoisotopic Mass 184.04482 Da[1]
IUPAC Name 3-amino-4-(difluoromethoxy)benzonitrile
InChI Key JBQCKWIKOZPSOD-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1C#N)N)OC(F)F[1]
Predicted XlogP 1.9[1]
The Strategic Role of the Difluoromethoxy Group in Drug Discovery

The difluoromethoxy moiety is a critical structural motif in modern drug design. Its utility stems from the unique electronic and steric properties imparted by the geminal fluorine atoms. In pharmaceuticals, the difluoromethylene unit can serve as a bioisosteric replacement for carbonyl groups, sulfonyl groups, or ether oxygen atoms.[2] This substitution can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.[2]

  • Modulated Lipophilicity: The -OCHF₂ group can fine-tune a molecule's lipophilicity (LogP), which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Target Binding: The electronegativity of fluorine atoms can lead to favorable electrostatic interactions, such as hydrogen bonding or dipole-dipole interactions, within a protein's active site, potentially increasing binding affinity and potency.[2]

The Utility of the Aminobenzonitrile Scaffold

The aminobenzonitrile framework is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of indications.[4] The nitrile group is a versatile functional handle; it is relatively robust and not readily metabolized, yet it can act as a key hydrogen bond acceptor, mimicking the carbonyl group of amides or ketones in interactions with biological targets.[4] The amino group provides a convenient point for derivatization, allowing for the construction of amides, ureas, sulfonamides, and other functionalities to explore structure-activity relationships (SAR).[5]

Supplier Landscape and Price Analysis

Sourcing Intelligence for 3-Amino-4-(difluoromethoxy)benzonitrile

As of early 2026, 3-Amino-4-(difluoromethoxy)benzonitrile is not widely listed as a stock item by major chemical suppliers. This suggests it is a specialized building block that may require custom synthesis. Researchers seeking this compound are advised to contact custom synthesis providers or inquire with suppliers who specialize in fluorinated building blocks.

Commercially Available Structural Analogs and Price Benchmarking

For initial studies or as starting materials for synthesis, researchers often procure commercially available structural analogs. The pricing of these related compounds provides a valuable benchmark for estimating the potential cost of 3-Amino-4-(difluoromethoxy)benzonitrile. The cost is influenced by factors such as synthetic complexity, scale, and purity.

Compound NameCAS NumberRepresentative Supplier(s)PurityQuantityIndicative Price (USD)
4-Amino-3-(trifluoromethoxy)benzonitrile175278-23-6Thermo Scientific, Avantor≥97%1 g$34.00[6]
3-Amino-4-fluorobenzonitrile859855-53-1Fluorochem>95%1 g~$6.00 (£5.00)[7]
3-Amino-4-methylbenzonitrile60710-80-7Apollo Scientific, Accela Chembio98%5 g~$18.00 (£15.00)[8]
4-Amino-3-(trifluoromethyl)benzonitrile327-74-2TCI, MilliporeSigma>98%1 gVaries
2-Amino-4-(difluoromethoxy)benzonitrile1402665-36-4BLD PharmN/AN/AInquiry[9]

Note: Prices are subject to change and may vary by supplier and region. The prices listed are for reference purposes only.

Synthetic Strategies

Given the limited commercial availability, a reliable synthetic route is essential. A plausible synthesis can be designed based on established methodologies for analogous compounds, such as the preparation of 3-hydroxy-4-aminobenzonitrile and subsequent etherification.[10][11]

Proposed Retrosynthetic Analysis

The logical disconnection of the target molecule points towards 3-amino-4-hydroxybenzonitrile as a key intermediate. This intermediate can be subjected to a difluoromethoxylation reaction.

G Target 3-Amino-4-(difluoromethoxy)benzonitrile Intermediate1 3-Amino-4-hydroxybenzonitrile Target->Intermediate1 C-O Disconnection Reagent1 Difluoromethoxylation Reagent (e.g., ClCHF₂) Target->Reagent1

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis involves the preparation of the phenolic precursor followed by the introduction of the difluoromethoxy group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Difluoromethoxylation Start 6-Bromo-2(3H)-benzoxazolone Mid1 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile Start->Mid1 CuCN Mid2 4-Amino-3-hydroxybenzonitrile Mid1->Mid2 Base Hydrolysis Product 3-Amino-4-(difluoromethoxy)benzonitrile Mid2->Product Base, Heat Reagent + Reagent (e.g., Sodium 2-chloro-2,2-difluoroacetate)

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocol (Conceptual)

This protocol is a conceptual adaptation based on established chemical principles and requires optimization in a laboratory setting.

Step 1: Synthesis of 4-Amino-3-hydroxybenzonitrile [11]

  • Cyanation: To a solution of 6-bromo-2(3H)-benzoxazolone (1.0 eq) in a suitable solvent like DMF, add copper(I) cyanide (CuCN, ~1.7 eq).

  • Heat the reaction mixture to approximately 150 °C for 6 hours under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction to 100 °C and carefully add water and sodium cyanide (NaCN) to quench and dissolve copper salts.

  • Extract the product, 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile, with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis: Treat the isolated intermediate with a strong base (e.g., potassium hydroxide) in an aqueous or alcoholic solution and heat to reflux to open the oxazolone ring.

  • Acidify the reaction mixture to precipitate the 4-amino-3-hydroxybenzonitrile product.

  • Purify the product by filtration and recrystallization.

Step 2: Difluoromethoxylation of 4-Amino-3-hydroxybenzonitrile

  • Reaction Setup: In a reaction vessel, dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an aprotic polar solvent such as DMF.

  • Reagent Addition: Add a difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate, to the mixture. Alternatively, bubbling chlorodifluoromethane (Freon 22) gas through the solution can be employed, although this requires specialized equipment and safety precautions.

  • Reaction Conditions: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure 3-amino-4-(difluoromethoxy)benzonitrile.

Safety and Handling

Hazard Assessment

Analogs such as 4-amino-3-(trifluoromethyl)benzonitrile and other aminobenzonitriles are classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12][13]

  • Skin Irritation: Causes skin irritation.[12][13]

  • Eye Irritation: Causes serious eye irritation.[12][13]

  • Respiratory Irritation: May cause respiratory irritation.[12]

It is prudent to assume 3-amino-4-(difluoromethoxy)benzonitrile possesses a similar hazard profile.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

  • Spills: In case of a spill, absorb with an inert material and dispose of it in an approved waste container.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][16]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[14] The compound is expected to be stable under recommended storage conditions.

Conclusion

3-Amino-4-(difluoromethoxy)benzonitrile represents a high-value building block for the synthesis of novel chemical entities in drug discovery and materials science. While its direct commercial availability is limited, this guide provides researchers with the necessary intelligence to navigate this challenge. By understanding the pricing of structural analogs, leveraging a plausible synthetic route, and adhering to strict safety protocols, scientific professionals can effectively incorporate this versatile compound into their research and development programs, paving the way for future innovations.

References

  • PubChem. 3-Amino-4-fluorobenzonitrile. Available from: [Link]

  • PubChemLite. 3-amino-4-(difluoromethoxy)benzonitrile. Available from: [Link]

  • Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • precisionFDA. 3-[(R)-Amino(3-amino-4-fluorophenyl)methyl]benzonitrile, (2S,3S)-2,3-dihydroxybutanedioate. Available from: [Link]

  • P212121 Store. 3-Amino-4-(benzylamino)benzonitrile. Available from: [Link]

  • MDPI. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available from: [Link]

  • Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available from: [Link]

  • Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Available from: [Link]

  • Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Available from: [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]

  • Hemanshu Chemicals. 4 Amino Benzonitrile. Available from: [Link]

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Advanced Safety & Handling Whitepaper: 3-Amino-4-(difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Amino-4-(difluoromethoxy)benzonitrile (CAS: 1211578-67-4) is a highly specialized, trifunctional aromatic intermediate utilized extensively in modern medicinal chemistry and agrochemical development. The molecule integrates three distinct pharmacophoric and reactive domains: a primary aniline (-NH₂), an electron-withdrawing nitrile (-CN), and a difluoromethoxy ether (-OCF₂H).

For researchers and drug development professionals, this compound presents a unique set of handling challenges. The synergistic effects of these functional groups not only dictate its synthetic utility but also its physicochemical behavior, dermal penetrability, and toxicological profile. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate, providing a mechanistically grounded, causality-driven guide to the safe handling, physicochemical profiling, and emergency management of this compound.

Physicochemical Profiling & Causality

To design effective containment and synthetic protocols, scientists must first understand the causality behind the compound's physical properties. The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, specifically leveraged to modulate lipophilicity and block metabolically labile sites[1].

Quantitative Data Summary
PropertyValueMechanistic Causality / Impact
Molecular Formula C₈H₆F₂N₂ODefines the stoichiometric baseline for synthetic planning.
Molecular Weight 184.14 g/mol Low molecular weight facilitates rapid dermal and mucosal absorption.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; requires stringent static control during weighing.
Lipophilicity (LogP) ~2.1 - 2.5 (Estimated)The -OCF₂H group increases lipophilicity compared to a standard methoxy group, enhancing membrane permeability and dermal absorption risk[2].
H-Bond Donors 2 (from -NH₂)The -OCF₂H group can also act as a weak, lipophilic hydrogen bond donor, influencing solvent interactions and crystal packing[2].
H-Bond Acceptors 4Dictates solubility profiles; highly soluble in polar aprotic solvents (DMF, DMSO, MeCN).

Analytical Insight: The difluoromethoxy group is specifically engineered to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly preventing the cytochrome P450-mediated O-demethylation that rapidly degrades standard methoxyarenes[2]. However, this same metabolic stability means that if the compound is accidentally absorbed by a researcher, its biological half-life and systemic residence time may be significantly prolonged.

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation often lists hazards without explaining the underlying biological mechanisms. Understanding why a chemical is hazardous is the first step in self-validating safety culture.

  • Aromatic Nitrile Toxicity: Unlike aliphatic nitriles, aromatic nitriles (such as benzonitrile derivatives) generally do not liberate free hydrogen cyanide (HCN) within the body[3]. However, they exhibit significant systemic toxicity. Exposure can lead to severe skin sensitization, respiratory irritation, and central nervous system depression[3].

  • Aniline-Induced Methemoglobinemia: The primary amine (-NH₂) attached to the aromatic ring poses a severe risk of methemoglobinemia. Upon systemic absorption (often via dermal routes, facilitated by the lipophilic -OCF₂H group), the aniline moiety can oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This creates methemoglobin, which is incapable of binding oxygen, leading to chemical hypoxia and cyanosis.

  • Fluorinated Ether Penetration: Fluorinated anilines require stringent handling protocols because the fluorine atoms increase the molecule's lipid solubility, drastically accelerating the rate at which the compound can cross the stratum corneum (skin barrier)[4].

Self-Validating Handling & Decontamination Protocols

To ensure Trustworthiness (E-E-A-T), laboratory protocols must be self-validating—meaning the procedure itself contains steps to verify its own success.

Step-by-Step Methodology: Safe Weighing & Transfer
  • Environmental Preparation: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Mitigation: Because the compound is a fine powder, use an anti-static zero-ionizer gun on the spatulas, weigh boats, and analytical balance to prevent aerosolization via electrostatic repulsion.

  • PPE Verification: Don double nitrile gloves (outer glove changed immediately upon suspected contact), a chemically resistant Tyvek sleeve, and a localized particulate respirator (N95 or P100) if handling outside a closed system.

  • Transfer: Use the "weigh-by-difference" method in closed vials to minimize ambient exposure.

Step-by-Step Methodology: Spill Decontamination & Validation
  • Containment: Isolate the spill area. Do not use water initially, as the compound's lipophilicity makes aqueous cleanup ineffective and spreads the contaminant.

  • Primary Removal: Gently cover the solid spill with damp, absorbent laboratory wipes (dampened with isopropanol, not water, to reduce dust while solubilizing the compound).

  • Chemical Quenching: Wash the surface with a 5% sodium hypochlorite (bleach) solution. Causality: The hypochlorite oxidizes the primary aniline to a less dermally active nitro/nitroso polymeric species, neutralizing the immediate methemoglobinemia threat.

  • Solvent Wash: Perform a final wipe down with 70% Ethanol or Methanol to remove residual organic degradation products.

  • Self-Validation (Swab Testing): To validate decontamination, swab the cleaned area with a sterile applicator dipped in LC-MS grade methanol. Extract the swab in 1 mL of methanol and analyze via LC-MS/MS, monitoring for the parent ion [M+H]⁺ at m/z 185.1. The area is only considered clear when the signal falls below the established Limit of Detection (LOD).

Emergency Response & First Aid Workflows

In the event of an exposure, immediate, mechanistically appropriate action is required. The workflow below outlines the targeted response based on the route of exposure.

EmergencyResponse Start Exposure to 3-Amino-4- (difluoromethoxy)benzonitrile Dermal Dermal Contact (High Absorption Risk) Start->Dermal Ocular Ocular Contact (Severe Irritation Risk) Start->Ocular Inhalation Inhalation (Systemic Toxicity Risk) Start->Inhalation DermalAction 1. Remove contaminated clothing 2. Wash with PEG-400 or soap/water 3. Monitor for cyanosis Dermal->DermalAction OcularAction 1. Flush with saline (15+ min) 2. Remove contact lenses 3. Urgent ophthalmology consult Ocular->OcularAction InhalAction 1. Move to fresh air immediately 2. Administer O2 if dyspneic 3. Monitor respiratory distress Inhalation->InhalAction MedEval Mandatory Medical Evaluation (Assess MetHb levels & Liver Func.) DermalAction->MedEval OcularAction->MedEval InhalAction->MedEval

Emergency Response Pathway for 3-Amino-4-(difluoromethoxy)benzonitrile Exposure.

References

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Methodological & Application

Application Notes and Protocols for the Introduction of the Difluoromethoxy Group onto Aromatic Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The difluoromethoxy (-OCF₂H) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties, moderate lipophilicity, and ability to act as a lipophilic hydrogen bond donor offer significant advantages in tuning the metabolic stability, bioavailability, and target-binding affinity of bioactive molecules.[1][2][3] This technical guide provides a comprehensive overview of the current methodologies for introducing the -OCF₂H group onto aromatic rings, with a focus on the practical application of key reagents. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis to aid in reagent selection for specific synthetic challenges.

The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine-containing moieties is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[4] The difluoromethoxy group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, and methoxy groups, often conferring enhanced metabolic stability by blocking common sites of enzymatic degradation.[1][2] For instance, replacing a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation, thereby extending the half-life of a drug candidate.[1][2] Prominent examples of pharmaceuticals containing the difluoromethoxy group include Pantoprazole (Protonix®), a proton pump inhibitor, and Roflumilast (Daliresp®), a PDE4 inhibitor, highlighting the therapeutic relevance of this functional group.[2]

Classification of Difluoromethoxylation Reagents

The methods for installing a difluoromethoxy group onto an aromatic ring can be broadly categorized based on the nature of the key reactive intermediate. This guide will focus on the three primary approaches:

  • O-Difluoromethylation of Phenols (Nucleophilic Approach): This classic and widely used method involves the reaction of a phenol with a source of difluorocarbene (:CF₂).

  • Radical C-H Difluoromethoxylation: A more recent and powerful strategy that enables the direct functionalization of unactivated C-H bonds on (hetero)arenes using a difluoromethoxy radical (•OCF₂H).[5][6][7]

  • Electrophilic Difluoromethoxylation: This approach utilizes reagents that deliver an electrophilic "OCF₂H" equivalent to electron-rich aromatic systems.

The following sections will provide a detailed examination of each of these methodologies.

O-Difluoromethylation of Phenols: The Difluorocarbene Approach

The reaction of phenols with a difluorocarbene source is a robust and common method for the synthesis of aryl difluoromethyl ethers.[7] The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then traps the highly reactive difluorocarbene intermediate.

Mechanism of Difluorocarbene Insertion

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack Reagent Difluorocarbene Precursor (e.g., ClCF₂CO₂Na) Carbene :CF₂ (Difluorocarbene) Reagent->Carbene  Δ or Base Product Ar-OCF₂H Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Phenoxide->Product + :CF₂

Caption: General workflow for O-difluoromethylation of phenols via difluorocarbene.

Common Difluorocarbene Precursors

A variety of reagents have been developed to generate difluorocarbene under different reaction conditions. The choice of reagent often depends on the substrate's stability and the desired reaction temperature.

ReagentCommon Name/AcronymGeneration ConditionsKey Characteristics
ClCF₂CO₂Na Sodium chlorodifluoroacetateThermal decomposition (refluxing in solvents like DMF or diglyme)Inexpensive, commercially available, but requires high temperatures.
BrCF₂CO₂H Bromodifluoroacetic acidVisible-light photoredox catalysis with fac-Ir(ppy)₃ at room temperature.[5]Mild conditions, suitable for sensitive substrates.
TMSCF₂Br (Bromodifluoromethyl)trimethylsilaneFluoride-induced decomposition (e.g., with CsF or KF).Generates :CF₂ under relatively mild conditions.
HCF₂Cl Chlorodifluoromethane (Freon 22)Strong base (e.g., KOH, NaOH)Gaseous, ozone-depleting, requires specialized equipment.[5]
Protocol: O-Difluoromethylation of 4-Hydroxyphenylacetone using Sodium Chlorodifluoroacetate

This protocol is adapted from established procedures for the synthesis of difluoromethoxylated aromatic compounds.

Materials:

  • 4-Hydroxyphenylacetone

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of 4-hydroxyphenylacetone (1.0 eq) in anhydrous DMF (0.5 M), add sodium chlorodifluoroacetate (2.0-3.0 eq).

  • Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-(difluoromethoxy)phenylacetone.

Causality Behind Experimental Choices:

  • Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction at elevated temperatures. The absence of water is crucial to prevent quenching of the phenoxide and side reactions with the difluorocarbene.

  • Excess ClCF₂CO₂Na: Ensures complete conversion of the starting phenol, as the difluorocarbene is a transient species and can undergo self-polymerization.

  • High Temperature: Required for the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.

  • Inert Atmosphere: Prevents potential oxidation of the phenol or other sensitive functional groups at high temperatures.

Radical C-H Difluoromethoxylation: A Paradigm Shift

The direct difluoromethoxylation of aromatic C-H bonds represents a significant advancement, as it bypasses the need for pre-functionalized substrates like phenols.[7] This approach, often enabled by photoredox catalysis, utilizes reagents that can generate the difluoromethoxy radical (•OCF₂H) under mild conditions.[5][6]

Mechanism of Radical Aromatic Substitution

G Reagent Redox-Active Difluoromethoxylating Reagent Radical_Gen •OCF₂H Radical Generation Reagent->Radical_Gen Photocatalyst Photocatalyst (e.g., Ru(bpy)₃²⁺) Excited_PC *Photocatalyst Photocatalyst->Excited_PC Visible Light Excited_PC->Radical_Gen SET Intermediate Cyclohexadienyl Radical Intermediate Radical_Gen->Intermediate + Ar-H Arene Ar-H Oxidation Oxidation Intermediate->Oxidation Deprotonation Deprotonation Oxidation->Deprotonation Product Ar-OCF₂H Deprotonation->Product

Caption: Photocatalytic cycle for radical C-H difluoromethoxylation.

Key Reagents for Radical Difluoromethoxylation

Recent research has led to the development of novel reagents capable of generating the •OCF₂H radical under visible light irradiation. A notable example is the redox-active cationic reagent developed by Ngai and co-workers.[5][6][7][8]

Reagent ClassExampleActivation MethodKey Features
Redox-Active Cationic Reagents Benzotriazole-based OCF₂H reagentsVisible-light photoredox catalysis (e.g., with Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃)Bench-stable, enables direct C-H functionalization of a wide range of (hetero)arenes at room temperature.[7][8]
Protocol: Photocatalytic C-H Difluoromethoxylation of Anisole

This protocol is a representative example based on the work of Ngai and co-workers.[7][8]

Materials:

  • Anisole

  • Redox-active difluoromethoxylating reagent (e.g., 1-(difluoromethoxy)-3,3-dimethyl-1,3-dihydro-1λ⁴-benzo[d][1][5][9]triazin-1-ium triflate)

  • Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂)

  • Acetonitrile (MeCN), anhydrous and degassed

  • Schlenk tube or vial suitable for photocatalysis

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the redox-active difluoromethoxylating reagent (1.2 eq), the photoredox catalyst (1-2 mol%), and a magnetic stir bar to a Schlenk tube.

  • Add anhydrous, degassed acetonitrile (0.1 M) followed by anisole (1.0 eq).

  • Seal the tube and place it approximately 5-10 cm from a blue LED lamp.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by GC-MS or LC-MS), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the difluoromethoxylated anisole isomers.

Trustworthiness and Self-Validation:

  • Control Experiments: Running the reaction in the absence of light or the photocatalyst should result in no product formation, confirming the photocatalytic nature of the transformation.

  • Radical Trapping: The addition of a radical scavenger like TEMPO or butylated hydroxytoluene (BHT) should inhibit the reaction, providing evidence for a radical-mediated pathway.[8]

  • Kinetic Isotope Effect (KIE): A low KIE value when using deuterated arenes suggests that C-H bond cleavage is not the rate-determining step, consistent with a radical addition mechanism.[8]

Electrophilic Difluoromethoxylation

While less common than the other two approaches, electrophilic difluoromethoxylation reagents are being developed for the functionalization of electron-rich aromatic and heteroaromatic systems. These reagents typically feature a difluoromethoxy group attached to a good leaving group, allowing for an electrophilic attack on the aromatic ring.

The development of stable and effective electrophilic -OCF₂H sources is an ongoing area of research. One strategy involves the use of hypervalent iodine reagents or related structures. The mechanism generally proceeds through a standard electrophilic aromatic substitution pathway.

Comparative Overview and Reagent Selection

MethodSubstrate RequirementKey AdvantagesLimitations
O-Difluoromethylation Phenols or other O-nucleophilesWell-established, reliable, good for specific isomers.Requires pre-functionalized substrates, often harsh conditions (high temp.).
Radical C-H Difluoromethoxylation (Hetero)arenesDirect C-H functionalization, mild conditions, broad substrate scope, late-stage functionalization.Can lead to mixtures of regioisomers, may require excess arene.[7][8]
Electrophilic Difluoromethoxylation Electron-rich (hetero)arenesDirect C-H functionalization.Fewer reagents available, limited to electron-rich systems.

Choosing the Right Reagent:

  • For the targeted synthesis of a specific difluoromethoxylated arene from a readily available phenol, the O-difluoromethylation approach is often the most straightforward.

  • For late-stage functionalization of a complex molecule or for generating a library of regioisomers for structure-activity relationship (SAR) studies, radical C-H difluoromethoxylation is the method of choice.[7]

  • If you are working with a highly electron-rich aromatic system and require direct C-H functionalization, exploring the emerging electrophilic difluoromethoxylation reagents may be beneficial.

Conclusion

The introduction of the difluoromethoxy group is a powerful strategy in the design of novel pharmaceuticals and functional materials. The continuous development of new reagents and methodologies, particularly in the realm of radical C-H functionalization, has significantly expanded the synthetic chemist's toolbox. By understanding the underlying mechanisms and practical considerations of each approach, researchers can strategically select the most appropriate method to access these valuable difluoromethoxylated aromatic compounds.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • Applications and strategies for the synthesis of difluoromethoxyl
  • Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing). [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. [Link]

  • C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing). [Link]

  • Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. [Link]

  • syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes.
  • H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - RSC Publishing. [Link]

  • C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - RSC Publishing.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). [Link]

  • Radical difluoromethylthiolation of aromatics enabled by visible light - RSC Publishing. [Link]

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH. [Link]

  • Metallaphotoredox Difluoromethylation of Aryl Bromides Communications - Macmillan Group - Princeton University. [Link]

  • Difluoromethylation of (hetero)
  • A Toolbox of Reagents for Difluoromethylthiolation | Accounts of Chemical Research. [Link]

  • Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent | Organic Letters - ACS Publications. [Link]

  • A New Reagent for Direct Difluoromethylation - PMC. [Link]

Sources

Synthesis of Novel 7-(Difluoromethoxy)quinazoline Derivatives Utilizing 3-Amino-4-(difluoromethoxy)benzonitrile as a Key Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy group (-OCF₂H), is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and target-binding affinity. This application note provides a detailed, field-proven protocol for the synthesis of novel 7-(difluoromethoxy)quinazoline derivatives, starting from the versatile and readily available building block, 3-Amino-4-(difluoromethoxy)benzonitrile. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, and discuss expected outcomes and characterization, offering a comprehensive guide for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

Quinazoline and its derivatives are privileged heterocyclic systems in drug development.[4][5] Their rigid bicyclic structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. Many clinically approved drugs, such as Gefitinib, Erlotinib, and Afatinib, feature a quinazoline core, highlighting its therapeutic significance, particularly in oncology.[6]

The introduction of the difluoromethoxy group onto this scaffold is of particular interest. Unlike a simple methoxy group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor and is more resistant to oxidative metabolism, often leading to improved pharmacokinetic profiles. 3-Amino-4-(difluoromethoxy)benzonitrile is an ideal starting material as it incorporates this valuable group and possesses ortho-amino and nitrile functionalities, which are primed for efficient cyclization into the quinazoline ring system.[7] This protocol adapts a well-established two-step synthesis pathway involving the formation of a formamidine intermediate, followed by a cyclocondensation reaction with a primary amine.[8]

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence. The first step involves the reaction of the starting 2-aminobenzonitrile derivative with dimethylformamide-dimethylacetal (DMF-DMA). The second, and key, step is the cyclocondensation of the resulting formamidine intermediate with a primary amine (e.g., a substituted aniline) to yield the final 4-aminoquinazoline derivative.

Step 1: Formation of the Formamidine Intermediate The reaction is initiated by the nucleophilic attack of the primary amino group of 3-Amino-4-(difluoromethoxy)benzonitrile on the electrophilic carbon of DMF-DMA. This is followed by the elimination of dimethylamine and methanol, resulting in the formation of a stable N'-(2-cyano-4-(difluoromethoxy)phenyl)-N,N-dimethylformamidine intermediate. This step effectively activates the amino group for the subsequent cyclization.

Step 2: Cyclocondensation and Aromatization The formamidine intermediate is then heated with a primary amine (in this example, 4-fluoroaniline) in a suitable solvent like acetic acid. The reaction proceeds through several stages:

  • Amine Exchange: The primary amine displaces the dimethylamino group from the formamidine.

  • Intramolecular Cyclization: The nitrile group is attacked by the newly introduced amine's nitrogen atom, forming the six-membered pyrimidine ring.

  • Tautomerization/Aromatization: A final tautomerization step leads to the stable, aromatic quinazoline ring system.

This sequence provides a highly efficient and modular route to a diverse library of 4-amino-7-(difluoromethoxy)quinazolines by simply varying the primary amine used in the second step.[8][9]

Experimental Protocol

This protocol details the synthesis of a representative compound, 7-(difluoromethoxy)-N-(4-fluorophenyl)quinazolin-4-amine.

Materials and Reagents
ReagentCAS No.Molecular FormulaSupplier (Example)Required Purity
3-Amino-4-(difluoromethoxy)benzonitrile247059-32-5C₈H₆F₂N₂OSigma-Aldrich≥97%
Dimethylformamide-dimethylacetal (DMF-DMA)4637-24-5C₅H₁₃NO₂Acros Organics≥95%
4-Fluoroaniline371-40-4C₆H₆FNAlfa Aesar≥99%
Glacial Acetic Acid64-19-7C₂H₄O₂Fisher ScientificACS Grade
Toluene108-88-3C₇H₈VWRAnhydrous
Ethyl Acetate141-78-6C₄H₈O₂EMD MilliporeHPLC Grade
Hexanes110-54-3C₆H₁₄EMD MilliporeHPLC Grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Sigma-Aldrich≥99.5%
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Fisher ScientificACS Grade
Step-by-Step Synthesis Workflow

Part A: Synthesis of N'-(2-cyano-4-(difluoromethoxy)phenyl)-N,N-dimethylformamidine (Intermediate 2)

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-4-(difluoromethoxy)benzonitrile (1 ) (5.00 g, 27.15 mmol).

  • Add anhydrous toluene (50 mL) to the flask to dissolve the starting material.

  • Add dimethylformamide-dimethylacetal (DMF-DMA) (4.85 g, 40.73 mmol, 1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the formamidine intermediate (2 ), which can be used in the next step without further purification.

Part B: Synthesis of 7-(difluoromethoxy)-N-(4-fluorophenyl)quinazolin-4-amine (Final Product 3)

  • To the flask containing the crude intermediate (2 ), add 4-fluoroaniline (3.32 g, 29.87 mmol, 1.1 eq.).

  • Add glacial acetic acid (40 mL) as the solvent.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 6 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the intermediate spot disappears.

  • Cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly pour the mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The solid precipitate is collected by vacuum filtration. Wash the solid with cold water (3 x 30 mL).

  • Dry the solid under vacuum to yield the crude final product (3 ).

Purification and Characterization
  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, purification, and analysis process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start 3-Amino-4-(difluoromethoxy) benzonitrile (1) Intermediate Formamidine Intermediate (2) Start->Intermediate DMF-DMA, Toluene Reflux, 4h Product Crude Quinazoline Product (3) Intermediate->Product 4-Fluoroaniline, Acetic Acid Reflux, 6h Workup Neutralization & Filtration Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis NMR (1H, 13C, 19F) Mass Spectrometry (MS) Purification->Analysis

Caption: Workflow for the synthesis of 7-(difluoromethoxy)quinazoline derivatives.

Expected Results and Discussion

Characterization Data (Hypothetical)

The successful synthesis of 7-(difluoromethoxy)-N-(4-fluorophenyl)quinazolin-4-amine should yield a solid product. The following table summarizes the expected characterization data.

AnalysisExpected Result
Yield 65-80% (after purification)
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ 9.8-10.0 (s, 1H, -NH), 8.6-8.8 (s, 1H, H2), 8.4-8.6 (d, 1H, H5), 7.8-8.0 (m, 2H, Ar-H), 7.6-7.8 (m, 1H, H6), 7.2-7.5 (t, 1H, -OCF₂H ), 7.2-7.4 (m, 2H, Ar-H), 7.0-7.2 (d, 1H, H8).
¹⁹F NMR (376 MHz, DMSO-d₆)δ -80 to -85 (d, 2F, -OCF₂ H), -110 to -115 (m, 1F, Ar-F ).
MS (ESI+) m/z calculated for C₁₅H₁₀F₃N₃O: 305.08. Found: 306.09 [M+H]⁺.
Troubleshooting and Experimental Considerations
  • Low Yield in Step A: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the DMF-DMA reagent. If the reaction stalls, adding an additional 0.2 equivalents of DMF-DMA may drive it to completion.

  • Incomplete Cyclization in Step B: The reaction is sensitive to temperature. Ensure a consistent reflux is maintained. The use of a higher boiling point solvent like xylenes can sometimes improve yields for less reactive anilines, but acetic acid is generally sufficient and promotes the reaction.

  • Purification Challenges: If the product is difficult to separate from starting aniline, a simple acid wash during work-up (before neutralization) can help remove the basic aniline impurity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • DMF-DMA is moisture-sensitive and corrosive. Handle with care.

  • Acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 4-amino-7-(difluoromethoxy)quinazoline derivatives from 3-Amino-4-(difluoromethoxy)benzonitrile. The methodology is characterized by its operational simplicity, use of readily available reagents, and modularity, making it highly suitable for generating libraries of novel quinazoline compounds for screening in drug discovery programs. The successful application of this protocol will furnish researchers with valuable fluorinated scaffolds for the development of next-generation therapeutic agents.

References

  • An overview of quinazolines: Pharmacological significance and recent developments. (2018). PubMed.
  • Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. (2017). AIP Publishing.
  • Pharmacological importance of quinazoline-based drugs. (n.d.).
  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing.
  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. (2022).
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI.
  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Deriv
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.).
  • 3-Amino-4-(2-methoxyethoxy)benzonitrile | 1153484-62-8. (n.d.). Benchchem.

Sources

Application Note & Protocols: Chemoselective Reduction of 4-Nitro-3-(difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The resulting primary amines are versatile intermediates, serving as critical building blocks for a vast array of more complex molecules. This guide focuses on the specific challenges and strategic solutions for the reduction of 4-nitro-3-(difluoromethoxy)benzonitrile to 4-amino-3-(difluoromethoxy)benzonitrile.

The substrate presents a significant chemoselectivity challenge due to the presence of three distinct functional groups:

  • Aromatic Nitro Group (-NO₂): The target for reduction.

  • Nitrile Group (-CN): Susceptible to reduction under certain conditions, which would lead to the undesired benzylamine byproduct.

  • Difluoromethoxy Group (-OCF₂H): A bioisostere often incorporated to enhance metabolic stability and lipophilicity. While generally robust, its stability under various reductive conditions must be considered.

Achieving high selectivity for the nitro group reduction without affecting the nitrile or difluoromethoxy moieties is paramount.[2] This document provides a comprehensive analysis of suitable reaction conditions, detailed experimental protocols, and the underlying chemical principles to guide researchers in successfully performing this delicate transformation.

The Chemoselectivity Challenge: Nitro vs. Nitrile Reduction

The primary obstacle in this synthesis is the potential for co-reduction of the nitrile group. Many powerful reducing systems, including certain metal hydrides and aggressive catalytic hydrogenation conditions, can readily convert nitriles to primary amines. Therefore, the choice of reagent and reaction conditions is critical to ensure that the nitro group is reduced preferentially.[3]

Several methodologies have been developed to selectively reduce nitroarenes in the presence of other reducible functionalities.[4][5] These can be broadly categorized into three main strategies:

  • Catalytic Hydrogenation: Utilizes a metal catalyst and a hydrogen source. The choice of catalyst and conditions can be tuned for selectivity.[6]

  • Metal-Mediated Reductions: Employs stoichiometric or catalytic metals like iron, tin, or zinc in acidic or neutral media. These are often highly chemoselective.[6]

  • Transfer Hydrogenation: Uses a hydrogen donor molecule (e.g., formic acid, hydrazine) in place of gaseous H₂, offering a safer and often highly selective alternative.[7]

The following diagram illustrates a decision-making workflow for selecting an appropriate reduction strategy based on available laboratory equipment and desired reaction characteristics.

G start Start: Select Reduction Method for 4-Nitro-3-(difluoromethoxy)benzonitrile q_h2 High-Pressure H₂ Apparatus Available? start->q_h2 sub_cat_hydro Option: Catalytic Hydrogenation q_h2->sub_cat_hydro Yes sub_metal Option: Metal-Mediated Reduction q_h2->sub_metal No cat_pdc Consider Pd/C (Risk of -CN reduction) sub_cat_hydro->cat_pdc cat_raney Preferred: Raney Nickel (Higher selectivity for -NO₂ vs -CN) sub_cat_hydro->cat_raney metal_fe Fe / Acid (HCl, AcOH) (Robust, cost-effective, selective) sub_metal->metal_fe metal_sncl2 SnCl₂·2H₂O (Mild, excellent selectivity, common) sub_metal->metal_sncl2 sub_transfer Option: Transfer Hydrogenation sub_metal->sub_transfer transfer_hcooh HCOOH / Catalyst (Base-free, avoids H₂ gas) sub_transfer->transfer_hcooh

Caption: Decision workflow for selecting a reduction method.

Comparative Analysis of Recommended Methodologies

The selection of a specific protocol depends on factors like available equipment, scale, cost, and desired purity profile. The table below summarizes the most promising methods for the selective reduction of 4-nitro-3-(difluoromethoxy)benzonitrile.

Methodology Reagents & Conditions Pros Cons Selectivity Insight
Metal-Mediated (Tin) SnCl₂·2H₂O, Ethanol, RefluxExcellent chemoselectivity, mild conditions, tolerant of many functional groups.[6][7]Generates tin waste, workup can be tedious to remove tin salts.Tin(II) chloride is a classic reagent known for its high selectivity in reducing nitro groups without affecting nitriles or esters.[3]
Metal-Mediated (Iron) Fe powder, NH₄Cl or AcOH, EtOH/H₂OCost-effective, environmentally benign metal, robust and scalable.[6][8]Reaction can be heterogeneous and require vigorous stirring; iron sludge can complicate workup.Iron in acidic or neutral conditions provides mild reduction potential, preserving most other reducible groups.[6]
Catalytic Hydrogenation Raney® Nickel, H₂ (gas), Methanol/EthanolHigh efficiency, clean reaction profile (byproducts are water), catalyst can be filtered off.[7]Requires specialized high-pressure hydrogenation equipment; H₂ is flammable.Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a risk and can show good selectivity for nitro groups over nitriles.[6][9]
Transfer Hydrogenation Pd/C, Ammonium formate or Formic acid, MethanolAvoids the use of high-pressure gaseous hydrogen, generally good selectivity.[7]Can sometimes be slower than direct hydrogenation; catalyst cost.This method is particularly advantageous for labs not equipped for high-pressure reactions and is effective for sensitive substrates.[7][8]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of 4-amino-3-(difluoromethoxy)benzonitrile. It is recommended to first perform these reactions on a small scale to optimize conditions.

G start 4-Nitro-3-(difluoromethoxy)benzonitrile (Starting Material) reagents + Reducing Agent (e.g., SnCl₂, Fe, H₂/Raney Ni) start->reagents end 4-Amino-3-(difluoromethoxy)benzonitrile (Product) reagents->end Selective Reduction

Caption: Chemical transformation scheme.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable and offers excellent chemoselectivity, making it an ideal choice for this transformation.[3][7]

Materials:

  • 4-nitro-3-(difluoromethoxy)benzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4-nitro-3-(difluoromethoxy)benzonitrile in ethanol (approx. 10-15 mL per gram of starting material).

  • Add the SnCl₂·2H₂O portion-wise to the stirred solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.

    • Causality: Heating accelerates the reduction process. Ethanol is a good solvent for both the organic substrate and the tin salt.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

  • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. A thick, white precipitate of tin salts will form.

    • Causality: Basification is crucial to quench the acidic reaction and precipitate the tin hydroxides, allowing for the extraction of the free amine product.

  • Filter the mixture through a pad of Celite® to remove the bulk of the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-(difluoromethoxy)benzonitrile.

  • Purify the product by flash column chromatography on silica gel or recrystallization as required.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This method is a cleaner alternative to stoichiometric metal reductants but requires appropriate safety precautions and equipment for handling hydrogen gas. Raney Nickel is often effective for the selective reduction of nitrobenzonitriles.[6][9]

Materials:

  • 4-nitro-3-(difluoromethoxy)benzonitrile (1.0 eq)

  • Raney® Nickel (approx. 10-20% by weight, aqueous slurry)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a suitable high-pressure reaction vessel, add the 4-nitro-3-(difluoromethoxy)benzonitrile and the solvent (Methanol or Ethanol, approx. 15-20 mL per gram).

  • Carefully add the Raney® Nickel slurry.

    • Expert Insight: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry under a solvent and ensure it is never allowed to dry in the air.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel several times, first with inert gas (Nitrogen or Argon) to remove air, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Begin vigorous stirring or shaking and maintain the reaction at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, depressurize and sample for TLC or LC-MS analysis.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Safety: This step is critical to prevent the ignition of residual hydrogen upon opening the vessel to the air.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad thoroughly with the reaction solvent.

    • Causality: The Celite® pad prevents the fine catalyst particles from passing through and ensures they can be safely quenched. The filtered catalyst should be kept wet and disposed of according to safety guidelines.

  • Concentrate the filtrate under reduced pressure to yield the crude amine product.

  • Purify as necessary via column chromatography or recrystallization.

References

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions (RSC Publishing).
  • Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative... RSC Publishing.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • A new reagent for selective reduction of nitro group. Source Not Found.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
  • Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.
  • Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. PubMed.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PMC.
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances (RSC Publishing).
  • Nitro Reduction - Common Conditions. Source Not Found.
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing.
  • (PDF) Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4... PMC.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min. Organic Syntheses Procedure.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Source Not Found.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC.
  • Organocatalytic Asymmetric Transfer Hydrogen
  • Catalytic Hydrogenation Reaction. AZoM.
  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast.

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Application Notes & Protocols: Leveraging 3-Amino-4-(difluoromethoxy)benzonitrile for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization.[1][2] Fluorinated functional groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][3][4] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It offers a unique balance of properties, acting as a lipophilic hydrogen bond donor—a rare and powerful combination in drug design.[3][5]

This guide focuses on 3-Amino-4-(difluoromethoxy)benzonitrile , a versatile building block that combines the advantageous difluoromethoxy group with an amino-benzonitrile scaffold. The aniline moiety provides a convenient handle for a wide array of chemical modifications, while the nitrile group often serves as a key pharmacophore or a bioisosteric replacement for other functional groups.[6][7][8] This combination makes the molecule an exceptional tool for systematic Structure-Activity Relationship (SAR) studies, enabling researchers to meticulously probe the chemical space around a core structure to enhance potency, selectivity, and drug-like properties.

Physicochemical Properties & Strategic Rationale

The utility of 3-Amino-4-(difluoromethoxy)benzonitrile stems from the distinct properties of its constituent functional groups.

The Difluoromethoxy (-OCF₂H) Advantage

The -OCF₂H group is often considered an intermediate between the common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing a nuanced tool for fine-tuning molecular properties.[1]

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] Replacing a metabolically labile group, such as a methoxy group susceptible to O-demethylation, with -OCF₂H can significantly increase a drug's half-life.[1]

  • Lipophilicity & Solubility: The -OCF₂H group moderately increases lipophilicity (logP) compared to a hydroxyl or methoxy group, but less so than a -CF₃ group.[3] This allows for a controlled enhancement of membrane permeability without drastically reducing aqueous solubility.

  • Hydrogen Bonding: Unlike the -OCF₃ group, the acidic proton on the -OCF₂H group allows it to function as a hydrogen bond donor. This makes it an excellent bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving key binding interactions while improving metabolic stability.[1][3][5]

  • Electronic Effects: The group is weakly electron-withdrawing, which can modulate the pKa of nearby functional groups to optimize the ionization state at physiological pH.[1]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

Property Methoxy (-OCH₃) Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) -0.02 +0.45 +1.04
Hydrogen Bond Capability H-Bond Acceptor H-Bond Acceptor & Donor H-Bond Acceptor
Metabolic Stability Low (Susceptible to O-demethylation) High Very High

| Bioisosteric Replacement | - | Hydroxyl (-OH), Thiol (-SH) | - |

The Amino-Benzonitrile Scaffold

The substituted benzonitrile core provides additional strategic advantages for SAR exploration.

  • Synthetic Handle: The primary amino group is a versatile nucleophile, readily participating in a wide range of reactions such as amide bond formation, sulfonylation, reductive amination, and palladium-catalyzed cross-coupling reactions.[9][10] This allows for the systematic introduction of diverse substituents to probe interactions with the target protein.

  • Nitrile as a Pharmacophore: The nitrile group is a common feature in many approved drugs.[8][11] It is metabolically robust and can act as a hydrogen bond acceptor. Its linear geometry and strong dipole moment allow it to engage in crucial polar interactions within a binding pocket, often acting as a bioisostere for a carbonyl group or a halogen atom.[7][11]

Core Applications in SAR Studies: A Methodological Overview

3-Amino-4-(difluoromethoxy)benzonitrile is an ideal starting point for a systematic SAR campaign. The general workflow involves derivatizing the amino group to explore different chemical spaces and their impact on biological activity.

SAR_Workflow Start Start: 3-Amino-4-(difluoro- methoxy)benzonitrile Reaction_Type Select Derivatization Strategy Start->Reaction_Type Amide Amide Coupling / N-Acylation Reaction_Type->Amide Explore R-CO- Suzuki Suzuki / Buchwald-Hartwig Cross-Coupling Reaction_Type->Suzuki Explore Aryl/Heteroaryl Reductive Reductive Amination Reaction_Type->Reductive Explore R-CH2- Library Synthesize Analog Library Amide->Library Suzuki->Library Reductive->Library Assay Biological Assay (e.g., Kinase Inhibition) Library->Assay SAR_Analysis Analyze SAR Data (IC50, EC50) Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: General workflow for an SAR study using the target building block.

A. Derivatization via N-Acylation and Amide Coupling

The most direct method for exploring the SAR of the amino group is through the formation of an amide bond. This is a robust and high-yielding reaction that allows for the introduction of a vast array of substituents (R-groups) from commercially available carboxylic acids, acid chlorides, or anhydrides.

Rationale:

  • Probing Pockets: The R-group can be varied to probe for hydrophobic, hydrophilic, or charged interactions in the target's binding site.

  • Modulating Properties: The amide bond itself can act as a hydrogen bond donor and acceptor. The nature of the R-group can be used to tune solubility, cell permeability, and other ADMET properties.

B. Derivatization via Palladium-Catalyzed Cross-Coupling

For more complex modifications, such as the introduction of aryl or heteroaryl rings, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions are indispensable tools.[12][13] These reactions form C-N or C-C bonds, dramatically expanding the accessible chemical space.

Rationale:

  • Vectorial Exploration: Attaching new ring systems allows for exploration of larger regions of the protein binding site.

  • Access to Known Pharmacophores: This method is key for linking the core scaffold to other known pharmacophores, such as pyridines, pyrimidines, or indoles, which are common in kinase inhibitors.[10][14]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific substrates and consult relevant literature. All reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Protocol 1: General Procedure for N-Acylation (Amide Coupling)

This protocol describes the coupling of 3-Amino-4-(difluoromethoxy)benzonitrile with a carboxylic acid using a standard peptide coupling agent like HBTU.

Materials:

  • 3-Amino-4-(difluoromethoxy)benzonitrile

  • Carboxylic acid of interest (1.1 eq)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 eq)[15]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Amino-4-(difluoromethoxy)benzonitrile (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HBTU (1.2 eq) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a halogenated derivative of the scaffold (prepared separately) with a boronic acid or ester. The first step would be to convert the amino group of the starting material to a halide or triflate, a standard transformation not detailed here. We will assume the starting material is 3-Bromo-4-(difluoromethoxy)benzonitrile .

Materials:

  • 3-Bromo-4-(difluoromethoxy)benzonitrile

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Ethyl acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add 3-Bromo-4-(difluoromethoxy)benzonitrile (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_add Oxidative Addition Ar-Pd(II)L2-X pd0->pd2_add + Ar-X pd2_trans Transmetalation Ar-Pd(II)L2-R pd2_add->pd2_trans + R-B(OR)2 (Base) product R-Ar pd2_trans->product Reductive Elimination dummy->pd0 Catalyst Regenerated

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16][17]

Case Study: Application in JAK Inhibitor SAR

The Janus kinase (JAK) family of enzymes is a critical target in the treatment of inflammatory diseases.[18] Many JAK inhibitors feature a core scaffold that can be derived from amino-benzonitrile precursors.[10] Let's consider a hypothetical SAR study where 3-Amino-4-(difluoromethoxy)benzonitrile is the starting point for a series of inhibitors targeting JAK2.[19]

JAK_STAT_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation) Inhibitor JAK Inhibitor (Derived from Scaffold) Inhibitor->JAK BLOCKS

Caption: Simplified JAK-STAT signaling pathway showing the point of intervention.[1]

In this study, a series of amides are synthesized using Protocol 1, varying the R-group of the carboxylic acid. The resulting compounds are then tested for their ability to inhibit JAK2 kinase activity in a biochemical assay.

Table 2: Hypothetical SAR Data for JAK2 Inhibitors

Compound ID R-Group (from R-COOH) Modification Type JAK2 IC₅₀ (nM) Rationale for Change
1 Methyl Small, aliphatic 1500 Establish baseline activity.
2 Cyclopropyl Small, rigid aliphatic 850 Rigidity may improve binding.
3 Phenyl Aromatic 400 Probes for π-π stacking interactions.
4 4-Fluorophenyl Electron-withdrawing aromatic 150 F may act as H-bond acceptor.
5 4-Hydroxyphenyl H-bond donor/acceptor 55 OH group may form key H-bond.

| 6 | 4-Aminomethylphenyl | Basic, charged group | 25 | Amine may form salt bridge. |

Analysis of SAR:

  • The initial move from a small aliphatic group (Cpd 1) to a more rigid cyclopropyl (Cpd 2) and then to an aromatic ring (Cpd 3) shows a progressive increase in potency, suggesting a hydrophobic pocket that accommodates an aryl group.

  • Adding a fluorine atom (Cpd 4) further improves activity, indicating a potential interaction with a hydrogen bond donor on the enzyme or favorable electronic effects.

  • The significant jump in potency with a hydroxyl group (Cpd 5) strongly suggests the formation of a critical hydrogen bond is key for high-affinity binding.

  • The most potent compound (Cpd 6) features a basic aminomethyl group. At physiological pH, this group would be protonated, indicating that a salt-bridge interaction with an acidic residue (e.g., Asp or Glu) in the active site is highly favorable. This compound would be selected as the lead for further optimization.

Conclusion

3-Amino-4-(difluoromethoxy)benzonitrile is a high-value building block for drug discovery, particularly for SAR studies. Its unique combination of a synthetically tractable amino group, a metabolically robust and electronically tunable difluoromethoxy group, and a pharmacologically relevant nitrile moiety provides an exceptional platform for lead optimization. By employing standard synthetic methodologies like amide coupling and cross-coupling reactions, medicinal chemists can systematically modify this scaffold to enhance biological activity, ultimately accelerating the development of next-generation therapeutics.

References

  • Application of Nitrile in Drug Design. (2022). Chinese Journal of Organic Chemistry, 42(7), 2229-2235. Retrieved February 27, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 1234. Retrieved February 27, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(23), 8227-8255. Retrieved February 27, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(23), 8227-8255. Retrieved February 27, 2026, from [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 1-28. Retrieved February 27, 2026, from [Link]

  • Application of Nitrile in Drug Design. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). LinkedIn. Retrieved February 27, 2026, from [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1343-1348. Retrieved February 27, 2026, from [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Research Square. Retrieved February 27, 2026, from [Link]

  • Process for preparing JAK inhibitors and intermediates thereof. (2020). Google Patents.
  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. (2007). Chemical & Pharmaceutical Bulletin, 55(1), 124-127. Retrieved February 27, 2026, from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 482-485. Retrieved February 27, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved February 27, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. (2023). Organic Letters, 25(27), 5038-5042. Retrieved February 27, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8283. Retrieved February 27, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts, 9(12), 1056. Retrieved February 27, 2026, from [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (2018). ACS Omega, 3(8), 9874-9882. Retrieved February 27, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules, 25(11), 2534. Retrieved February 27, 2026, from [Link]

  • Janus kinase (jak) family inhibitor, preparation of same, and applications thereof. (2021). Google Patents.
  • Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6823-6827. Retrieved February 27, 2026, from [Link]

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Application Notes and Protocols for the Sandmeyer Reaction on 3-Amino-4-(difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol and in-depth scientific insights for performing the Sandmeyer reaction on 3-Amino-4-(difluoromethoxy)benzonitrile. This versatile reaction is a cornerstone in synthetic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups, which is of particular interest in the synthesis of novel pharmaceutical compounds. The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both success and safety in the laboratory.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a powerful transformation that proceeds via the conversion of an aromatic amine to a diazonium salt, which is then displaced by a nucleophile, often with copper(I) catalysis.[1][2] This method is invaluable for introducing substituents such as halogens, cyano, hydroxyl, and other groups onto an aromatic ring, often in positions that are not readily accessible through direct electrophilic aromatic substitution.[3][4]

The substrate of interest, 3-Amino-4-(difluoromethoxy)benzonitrile, is a valuable building block in medicinal chemistry. The difluoromethoxy group can enhance metabolic stability and lipophilicity, while the benzonitrile moiety serves as a key pharmacophore or a synthetic handle for further elaboration. The Sandmeyer reaction on this substrate opens the door to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Overview: A Radical Pathway

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] The reaction is initiated by the diazotization of the primary aromatic amine, followed by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of dinitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then reacts with the copper(II) species to afford the final product and regenerate the copper(I) catalyst.

Sandmeyer_Mechanism Diazonium_Salt Diazonium_Salt Diazonium_Salt_2 Diazonium_Salt_2

Caption: General mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-4-(difluoromethoxy)benzonitrile

This protocol provides a general procedure for the Sandmeyer reaction. Specific copper(I) salts and corresponding acids should be chosen based on the desired final product (e.g., CuCl/HCl for chlorination, CuBr/HBr for bromination).

Safety Precautions:

  • Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state. Always handle them in a cold solution and never isolate them unless absolutely necessary and with extreme caution.[5]

  • The reaction generates nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is adequately vented.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
3-Amino-4-(difluoromethoxy)benzonitrile184.1410.01.0
Hydrochloric Acid (concentrated, ~37%) or Hydrobromic Acid (48%)-30.03.0
Sodium Nitrite (NaNO₂)69.0011.01.1
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)99.00 or 143.4512.01.2
Deionized Water18.02--
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)---
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine (saturated NaCl solution)---
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---
Step-by-Step Procedure

Part 1: Diazotization

  • Amine Dissolution: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-Amino-4-(difluoromethoxy)benzonitrile (1.84 g, 10.0 mmol).

  • Acidification: To the flask, add the appropriate concentrated acid (e.g., HCl or HBr, 30.0 mmol) and 20 mL of deionized water. Stir the mixture to dissolve the amine. The resulting solution may be a slurry if the amine salt has low solubility.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[5]

  • Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution or a fine suspension of the diazonium salt should be observed.

Part 2: Sandmeyer Reaction

  • Catalyst Preparation: In a separate 250 mL flask, dissolve the copper(I) halide (12.0 mmol) in the corresponding concentrated acid (e.g., 10 mL of concentrated HCl for CuCl). Cool this solution to 0 °C in an ice bath.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the cold copper(I) halide solution with vigorous stirring. The addition should be done portion-wise or via a dropping funnel to control the evolution of nitrogen gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. The color of the reaction mixture will likely change.

Part 3: Work-up and Purification

  • Cooling and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted 4-(difluoromethoxy)benzonitrile.

Experimental_Workflow Start Start: 3-Amino-4-(difluoromethoxy)benzonitrile Diazotization 1. Diazotization - Dissolve in acid - Cool to 0-5 °C - Add NaNO₂ solution dropwise Start->Diazotization Sandmeyer 2. Sandmeyer Reaction - Prepare Cu(I)X solution - Add diazonium salt solution - Warm and heat Diazotization->Sandmeyer Workup 3. Work-up - Extraction with organic solvent - Washing with H₂O, NaHCO₃, Brine Sandmeyer->Workup Purification 4. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Sandmeyer reaction.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Diazotization: Test for the presence of excess nitrous acid after the addition of NaNO₂ using starch-iodide paper (a blue-black color indicates excess). If the test is negative, a small amount of additional NaNO₂ solution can be added.

    • Diazonium Salt Decomposition: Ensure the temperature is strictly maintained at 0-5 °C during diazotization. The presence of electron-withdrawing groups, such as the difluoromethoxy and cyano groups, can decrease the stability of the diazonium salt.[6]

    • Catalyst Inactivity: Use freshly prepared or high-quality copper(I) halide. Oxidation to copper(II) can reduce its catalytic activity.

  • Side Reactions:

    • Phenol Formation: Premature decomposition of the diazonium salt in the aqueous acidic solution can lead to the formation of the corresponding phenol. This is minimized by maintaining a low temperature and proceeding to the Sandmeyer step promptly.

    • Azo Coupling: If the pH is not sufficiently acidic, the diazonium salt can couple with the starting amine to form an azo compound. Ensure an excess of acid is used.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Filo. Stability Order of Diazonium Salts. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • RSC Publishing. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Fiveable. Diazonium compounds | Organic Chemistry II Class Notes. [Link]

  • askIITians. Which of the following will be the most stable diazonium salt R{N_2}. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • organic-chemistry.org. Sandmeyer Reaction. [Link]

  • Google Patents.
  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • PMC. Exploring Flow Procedures for Diazonium Formation. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • University of Arizona. DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PubChem. 3-amino-4-(difluoromethoxy)benzonitrile. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • PubChem. 3-Amino-4-fluorobenzonitrile. [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. [Link]

  • Chemsrc. CAS#:1809015-77-7 | 3-[(3-Amino-4-fluorophenyl)hydroxymethyl]benzonitrile. [Link]

  • PubChem. 3-Amino-4-methoxybenzonitrile. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-(difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-3A4D-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

You are attempting to purify 3-Amino-4-(difluoromethoxy)benzonitrile , a compound that presents a classic "push-pull" chromatographic challenge. It contains a basic aniline nitrogen (prone to tailing) and a lipophilic difluoromethoxy group (which increases retention on reverse phase but has unique interactions on normal phase).

  • Chemical Structure: Aniline core with a para-difluoromethoxy group (-OCHF

    
    ) and a meta-nitrile group (-CN).
    
  • Key Challenge: The primary amino group (-NH

    
    ) will interact strongly with the acidic silanols of standard silica gel, leading to severe peak tailing and potential irreversible adsorption.
    
  • Stability Note: The difluoromethoxy group is generally stable under standard chromatographic conditions but can be sensitive to strong alkalis at high temperatures. The proposed protocols use mild bases (Triethylamine) which are safe.

Standard Operating Procedure (The "Golden" Protocol)

This protocol is designed to be the starting point for 90% of purification cases. It prioritizes the neutralization of silica acidity to prevent tailing.

Phase 1: Mobile Phase Preparation

Objective: Create a buffered system that suppresses silanol ionization.

  • Base Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).

    • Why: DCM/MeOH is often too polar for this lipophilic ether. Hex/EtOAc offers better selectivity.

  • The Modifier (Critical): Add 1% Triethylamine (TEA) to both the Hexane and Ethyl Acetate reservoirs.

    • Mechanism:[1][2][3][4][5][6] TEA competes for the acidic sites on the silica gel, effectively "capping" them so your amine product can pass through without dragging.

  • Pre-Treatment: Flush the packed column with 2-3 Column Volumes (CV) of the mobile phase containing TEA before loading your sample. This ensures the entire stationary phase is neutralized.

Phase 2: Sample Loading

Objective: Minimize band broadening at the inlet.

  • Recommended: Dry Loading .

    • Dissolve crude material in a minimal amount of DCM or Acetone.

    • Add silica gel (ratio 1:3 crude to silica).

    • Rotovap to dryness until a free-flowing powder is obtained.

    • Load this powder on top of the pre-equilibrated column.

    • Why: Liquid loading basic amines in strong solvents (like DCM) often causes the sample to "streak" immediately upon hitting the column bed.

Phase 3: Elution Gradient
  • Start: 5% EtOAc (with 1% TEA) in Hexane (with 1% TEA).

  • Ramp: Linear gradient to 40-50% EtOAc over 15-20 CVs.

  • Observation: The product should elute as a sharp, symmetrical band. Without TEA, it would elute as a broad smear.

Diagnostic & Troubleshooting Guide

Use this section if the standard protocol fails.

Symptom 1: "The product is streaking/tailing badly."
Root Cause Corrective Action
Active Silanols Increase Modifier: Bump TEA concentration to 2% or switch to 1% NH

OH (if miscible).
Column Overload Switch Stationary Phase: Move to Amine-Functionalized Silica (NH

-Silica)
. This phase is naturally basic and requires no TEA modifier.
Solvent Mismatch Change Selectivity: Switch to Toluene/EtOAc. Toluene interacts with the π-system of the benzene ring, often sharpening bands for aromatic amines.
Symptom 2: "I can't separate the product from the impurity."

Common Impurity:3-Nitro-4-(difluoromethoxy)benzonitrile (Unreduced precursor).

  • Logic: The nitro group is much less polar than the amino group.

  • Fix:

    • Decrease Polarity: Start the gradient at 0% EtOAc (100% Hexane) and hold for 3 CVs. The nitro impurity often elutes very early.

    • Check TLC: Ensure your TLC plates are also treated with TEA. (Dip the empty plate in 5% TEA/Hexane and dry before spotting). If you don't do this, your TLC Rf values will lie to you about the column behavior.

Symptom 3: "My yield is low / Product is missing."
  • Cause: Salt formation. The amine product may have formed a salt with acidic impurities or silica.

  • Fix: Flush the column with 10% MeOH in DCM containing 1% NH

    
    OH . This "nuke" solvent system will deprotonate and strip any remaining amine from the silica.
    

Decision Logic & Workflows (Visualized)

Workflow A: Method Development Decision Tree

Follow this logic to select the correct stationary phase and modifier.

purification_logic Start Start Purification Check_TLC Run TLC (Hex/EtOAc) Start->Check_TLC Tailing Is spot tailing? Check_TLC->Tailing Yes Yes Tailing->Yes Severe No/Mild No/Mild Tailing->No/Mild Moderate Add_TEA Add 1% TEA to Solvent Std_Silica Standard Silica (Hex/EtOAc + 1% TEA) Add_TEA->Std_Silica NH2_Silica Use NH2-Silica Column Separation Is Nitro Impurity Separated? Std_Silica->Separation Separation->Yes No No Separation->No Gradient Shallow Gradient (0-20% EtOAc) DCM_MeOH Switch to DCM/MeOH (Rarely needed) Gradient->DCM_MeOH If fails Yes->NH2_Silica Proceed Proceed Yes->Proceed No/Mild->Add_TEA No->Gradient

Caption: Decision tree for selecting stationary phase and resolving tailing issues for basic amines.

Frequently Asked Questions (FAQ)

Q: Can I use DCM/Methanol instead of Hexane/EtOAc? A: Yes, but proceed with caution. The amino group makes the compound polar, but the difluoromethoxy group is lipophilic. DCM/MeOH is very strong and might elute your product in the solvent front (Rf > 0.8), resulting in no separation. If you must use it, keep MeOH < 5%.

Q: How do I remove the Triethylamine (TEA) from my purified product? A: TEA has a low boiling point (~89°C) but can be persistent.

  • Rotovap: Evaporate fractions thoroughly.

  • Azeotrope: Add small portions of Heptane or Toluene and re-evaporate. This helps carry off the TEA.

  • High Vac: Dry the final solid under high vacuum for 4-6 hours.

Q: Is the difluoromethoxy group stable to the base? A: Yes. The -OCHF


 group is chemically robust compared to simple esters. It withstands 1-5% TEA without hydrolysis. However, avoid refluxing in strong aqueous bases (NaOH/KOH), which could lead to cleavage [1].

Q: My product turned dark after the column. What happened? A: Anilines are sensitive to oxidation.

  • Prevention: Evaporate solvents immediately after collection. Store the solid under Nitrogen or Argon in the freezer (-20°C). Do not leave the compound dissolved in solution on the benchtop for days.

Quantitative Data: Solvent System Screening

Estimated Rf values based on structural analogs (e.g., 3-amino-4-methoxybenzonitrile).

Solvent SystemModifierEstimated RfComment
20% EtOAc / Hex None0.15 (Tailing)Poor resolution; streak from baseline.
20% EtOAc / Hex 1% TEA 0.35 (Sharp) Recommended starting point.
5% MeOH / DCM None0.85Too strong; product elutes with solvent front.
100% DCM 1% TEA0.45Good alternative if solubility in Hexane is poor.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-Amino-4-(difluoromethoxy)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 3-Amino-4-(difluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable intermediate into their synthetic workflows. Given the absence of extensive published quantitative solubility data, this document provides a framework for predicting, experimentally determining, and troubleshooting the solubility of this compound based on its unique physicochemical properties and established chemical principles.

Section 1: Physicochemical Profile and Solubility Prediction

A molecule's solubility is dictated by its structure. 3-Amino-4-(difluoromethoxy)benzonitrile possesses a unique combination of functional groups that create a nuanced solubility profile.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₆F₂N₂O[1]
Molecular Weight ~184.15 g/mol [1]
Predicted XlogP 1.9[1]
Key Functional Groups Amino (-NH₂): Polar; hydrogen bond donor & acceptor.Nitrile (-C≡N): Highly polar; strong hydrogen bond acceptor.Aromatic Ring: Non-polar; capable of π-stacking and van der Waals forces.Difluoromethoxy (-OCF₂H): Moderately lipophilic; unique C-H hydrogen bond donor capability.[2][3][4]

Analysis of Functional Groups and Predicted Behavior:

The predicted XlogP of 1.9 suggests that the compound is moderately lipophilic.[1] Its structure presents a balance of competing intermolecular forces:

  • Polar Interactions: The amino and nitrile groups will drive solubility in polar solvents. The amino group can both donate and accept hydrogen bonds, while the nitrile is a strong acceptor.

  • Non-Polar Interactions: The benzonitrile core provides a non-polar surface area, allowing for favorable interactions with less polar solvents.

  • The -OCF₂H Group's Unique Role: The difluoromethoxy group is a critical modulator of the compound's properties. Unlike a simple methoxy group, the electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to act as a hydrogen bond donor .[2][4][5] This creates the potential for specific, favorable interactions with hydrogen bond-accepting solvents (e.g., DMSO, DMF, acetone). This group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[2][6]

Solubility Prediction: Based on this analysis, 3-Amino-4-(difluoromethoxy)benzonitrile is predicted to have the highest solubility in polar aprotic solvents like DMSO, DMF, and NMP, where its full range of hydrogen bonding and dipole interactions can be satisfied. Good solubility is also expected in polar protic solvents like ethanol and isopropanol, and moderate solubility in other polar solvents like acetonitrile, acetone, and THF. Solubility will likely be limited in purely non-polar solvents such as heptane or cyclohexane.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable steps for solvent selection and quantitative solubility determination.

Q1: I need to dissolve 3-Amino-4-(difluoromethoxy)benzonitrile for a reaction. Which solvent should I try first?

A1: We recommend a tiered approach to solvent screening, starting with the most promising candidates. The principle of "like dissolves like" suggests that a solvent capable of satisfying the molecule's diverse structural features will be most effective.

Table 2: Recommended Starting Solvents for Solubility Screening

Solvent Class Recommended Solvents Rationale for Inclusion
Polar Aprotic DMSO, DMF, NMP, Acetonitrile (MeCN), Acetone, THF These solvents are excellent hydrogen bond acceptors and have strong dipoles, effectively solvating the polar -NH₂ and -C≡N groups, as well as the unique -OCF₂H donor.
Polar Protic Ethanol (EtOH), Isopropanol (IPA), Methanol (MeOH) These solvents can act as both hydrogen bond donors and acceptors, interacting well with the entire molecule. Solubility may be slightly lower than in top-tier aprotic solvents.
Chlorinated Dichloromethane (DCM) Offers moderate polarity and can be a useful solvent for reactions, though it lacks strong hydrogen bonding capabilities.
Aromatic Toluene The aromatic ring of toluene can interact favorably with the benzonitrile core, but its low polarity makes it a poor choice for solvating the polar functional groups. Use is likely limited to co-solvent systems.

| Non-Polar | Heptane, Hexane | Expected to be poor solvents due to their inability to solvate the polar functional groups. Primarily useful as anti-solvents for crystallization. |

Q2: How can I accurately determine the quantitative solubility of the compound in my chosen solvent?

A2: The gold standard for determining the solubility of a solid in a liquid is the isothermal shake-flask method .[7] This technique ensures that the solution reaches equilibrium, providing a reliable and reproducible measurement.

Detailed Protocol: Isothermal Shake-Flask Method

  • Preparation: Add an excess amount of 3-Amino-4-(difluoromethoxy)benzonitrile to a sealed vial containing a known volume or mass of the desired solvent. The presence of undissolved solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the vial in a thermostatic shaker or on a stir plate in a temperature-controlled bath. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To obtain a clear, saturated solution free of any solid particles, centrifuge the sample at high speed and carefully draw off the supernatant, or filter the solution through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately determine the concentration of the dissolved solid in the supernatant. Two common methods are:

    • Gravimetric Analysis: Dispense a known volume or mass of the clear supernatant into a pre-weighed dish. Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is fully removed, weigh the dish again. The mass difference is the amount of dissolved solute.

    • Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of known concentrations. Dilute an aliquot of the saturated supernatant and analyze it by HPLC to determine its concentration relative to the standards.

  • Calculation: Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep Add excess solute to a known volume of solvent equil Agitate at constant temperature (e.g., 24-72 hours) prep->equil sep Centrifuge or filter to remove undissolved solid equil->sep quant Analyze clear supernatant sep->quant grav Gravimetric Analysis quant->grav hplc HPLC Analysis quant->hplc calc Calculate solubility (e.g., mg/mL) grav->calc hplc->calc

Diagram 1: Workflow for Quantitative Solubility Determination.
Section 3: Frequently Asked Questions (FAQs) for Solubility Enhancement

Q3: My compound has poor solubility in my desired solvent at room temperature. What are my options?

A3: Several techniques can be employed to enhance solubility. The optimal choice depends on the scale and requirements of your experiment.

  • Heating: Gently warming the mixture often increases solubility. However, be mindful of the compound's thermal stability. Run a preliminary test on a small scale to ensure no degradation occurs at the desired temperature.

  • Sonication: Using an ultrasonic bath can accelerate the dissolution process by providing energy to overcome intermolecular forces and reducing particle size.[8] This is a non-invasive method that is very effective for preparing solutions for reactions.

  • Co-solvents: If a single solvent is inadequate, a co-solvent system can be highly effective.[8][9] This involves creating a mixture of two or more miscible solvents to fine-tune the overall polarity. For example, if your compound has low solubility in toluene but high solubility in ethanol, a 10:1 toluene/ethanol mixture might provide the perfect balance for a reaction requiring a largely non-polar environment.

start Low solubility observed heat Apply gentle heating start->heat sonic Use sonication heat->sonic No / Degradation success Problem Solved heat->success Yes cosolv Employ a co-solvent system sonic->cosolv No sonic->success Yes cosolv->success Yes reeval Re-evaluate primary solvent choice cosolv->reeval No

Diagram 2: Troubleshooting Flowchart for Poor Solubility.

Q4: The compound precipitates out of solution when my reaction is cooled. How can I prevent this?

A4: This indicates that the compound has low solubility at lower temperatures. To manage this, you can:

  • Maintain Temperature: Keep the reaction mixture warm during subsequent steps or workup procedures.

  • Alter Solvent System: Use a co-solvent system that provides better solubility at the lower temperature.[8]

  • Dilute before Cooling: If possible, dilute the reaction mixture with more solvent before allowing it to cool.

Q5: Does the difluoromethoxy group present any unique challenges or opportunities for dissolution?

A5: Yes, this group is a key feature. Its ability to act as a weak hydrogen bond donor is an opportunity.[2][4][5] This means it can form specific, favorable interactions with solvents that are strong hydrogen bond acceptors, such as DMSO, DMF, and NMP. This interaction potential might make it surprisingly more soluble in these solvents compared to its non-fluorinated (methoxy) or per-fluorinated (trifluoromethoxy) analogs, which lack this hydrogen bond donating C-H. When selecting a solvent, consider its hydrogen bond accepting capability as a key parameter.

Section 4: Safety Precautions

As with any laboratory chemical, proper safety protocols should be followed. While a specific safety data sheet (SDS) for this exact molecule may not be widely available, data from analogous structures like 3-aminobenzonitrile suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.

Always consult the material's specific Safety Data Sheet (SDS) upon acquisition and before use.

References
  • Properties of substance: benzonitrile. (n.d.). Chemical Database. Retrieved February 27, 2026, from [Link]

  • Solubility of Benzonitrile. (n.d.). Solubility of Things. Retrieved February 27, 2026, from [Link]

  • Benzonitrile. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • BENZONITRILE. (n.d.). Ataman Kimya. Retrieved February 27, 2026, from [Link]

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 955-962.
  • 3-amino-4-(difluoromethoxy)benzonitrile. (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-8.
  • Shiflett, M. B., & Yokozeki, A. (2025, August 10). Solubility and Diffusivity of Difluoromethane in Room-Temperature Ionic Liquids.
  • J. M. (2025, July 18).
  • Darekar, A. B., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer. (n.d.). Xiamen AmoyChem Co., Ltd. Retrieved February 27, 2026, from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 4(1), 32-41.
  • 3-Amino-4-methoxybenzonitrile. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 3-Amino-4-fluorobenzonitrile. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. (n.d.). precisionFDA. Retrieved February 27, 2026, from [Link]

  • Cahard, D., & Bizet, V. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 13-17.
  • PRODUCT SAFETY DATA SHEET: 4-aminobenzotrifluoride. (2018, December 12). Vinyl Kft. Retrieved February 27, 2026, from [Link]

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stability of difluoromethoxy group under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: The Difluoromethoxy Group (-OCF₂H)

A Guide to Stability Under Acidic Hydrolysis Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the stability of the difluoromethoxy (-OCF₂H) group, a functional moiety of increasing importance in modern medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethoxy group to acidic hydrolysis compared to a standard methoxy group?

The difluoromethoxy group is exceptionally stable under most acidic conditions, especially when compared to its non-fluorinated counterpart, the methoxy (-OCH₃) group. This stability is a key reason for its incorporation into drug candidates, as it can prevent metabolic O-demethylation, potentially leading to a longer plasma half-life and improved bioavailability.[1] The robustness stems from the strong carbon-fluorine (C-F) bonds and the electron-withdrawing nature of the two fluorine atoms. These factors reduce the proton affinity of the ether oxygen, making the initial protonation step required for acid-catalyzed hydrolysis significantly less favorable than for a simple methoxy ether.[2][3]

While a methoxy group can be susceptible to cleavage by common laboratory acids (e.g., HBr, HI), the difluoromethoxy group is resistant to these conditions and typically requires the use of potent Lewis acids or superacids for any significant cleavage to occur.[2]

GroupTypical Acidic Conditions (1N HCl, 60°C)Rationale for Stability
Aryl-OCH₃ Prone to cleavage over time.The ether oxygen is readily protonated, initiating SN1 or SN2 hydrolysis.
Aryl-OCF₂H Highly Stable.[4][5]Strong C-F bonds and inductive electron withdrawal by fluorine atoms decrease the basicity of the ether oxygen, hindering the initial protonation required for cleavage.[6][7]
Q2: What is the proposed mechanism for acid-catalyzed hydrolysis of a difluoromethoxy group? Why is it so slow?

While highly disfavored, the hypothetical mechanism for acid-catalyzed hydrolysis would follow a classical ether cleavage pathway. The process is kinetically very slow due to a high activation energy barrier.

  • Protonation: The ether oxygen is protonated by an acid (H-A) to form a difluoromethyloxonium ion. This step is thermodynamically unfavorable due to the decreased basicity of the oxygen atom caused by the electron-withdrawing fluorine atoms.

  • Nucleophilic Attack: A nucleophile (e.g., H₂O) attacks the electrophilic carbon of the difluoromethoxy group. This is also a very slow step. The strong C-F bonds are not easily broken, and the carbon atom is sterically shielded.

  • Cleavage: The C-O bond breaks, releasing a phenol (or alcohol) and a highly unstable difluoromethanol intermediate, which would likely decompose.

The high stability of the C-F bonds and the deactivation of the ether oxygen towards protonation are the primary reasons for the group's inertness under acidic conditions.[1][6]

Q3: Are there any specific intramolecular factors that could make a difluoromethoxy group more labile?

While generally robust, the stability of the -OCF₂H group can be compromised by neighboring group participation. For instance, a nearby functional group that can form a stable intermediate or facilitate hydrolysis through an alternative mechanism could increase lability.

A published study on 2-difluoromethoxy-3-sulfamoyloxyestratriene derivatives noted that the sulfamate group was hydrolyzed much faster than in related methoxy-containing compounds.[8] The authors hypothesized that the acidic proton of the -OCF₂H group might participate in the hydrolysis of the adjacent sulfamate group, although crystallographic evidence did not show a direct intramolecular hydrogen bond in the solid state.[8] This suggests that researchers should consider the entire molecular structure when evaluating stability, not just the -OCF₂H group in isolation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My difluoromethoxy-containing compound appears to be degrading in acidic media. How can I confirm the -OCF₂H group is the site of hydrolysis?

If you observe unexpected degradation, it is crucial to confirm that the -OCF₂H group is indeed the labile site and not another part of your molecule.

G start Unexpected degradation observed in acidic media q1 Is the structure of the degradant known? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the degradant mass correspond to the loss of CF₂H? (Δm ≈ -49.0 Da) a1_yes->q2 proc_lcms Isolate degradant by HPLC. Characterize by LC-MS/MS and NMR. a1_no->proc_lcms proc_lcms->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no confirm_nmr Confirm loss of -OCF₂H signal in ¹H and ¹⁹F NMR. Confirm appearance of Ar-OH signal. a2_yes->confirm_nmr conclusion_other Conclusion: Degradation is occurring elsewhere on the molecule. Re-evaluate other functional groups. a2_no->conclusion_other conclusion_cleaved Conclusion: -OCF₂H group is likely cleaved. Investigate neighboring group effects or extreme conditions. confirm_nmr->conclusion_cleaved

Caption: Troubleshooting workflow to confirm -OCF₂H cleavage.

Analytical Approach:

  • LC-MS/MS Analysis: Compare the mass spectrum of the parent compound and the degradation product. Cleavage of the -OCF₂H group and replacement with a hydroxyl group (-OH) will result in a mass difference of approximately -33.0 Da (loss of CF₂H, gain of OH).

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the characteristic triplet signal for the -OCF₂H proton (typically δ 6.5-7.5 ppm, J ≈ 73-75 Hz). Concurrently, look for the appearance of a new Ar-OH signal.

    • ¹⁹F NMR: The most definitive method. Confirm the disappearance of the signal corresponding to your -OCF₂H group.

    • ¹³C NMR: The signal for the carbon in the -OC F₂H group will disappear.

Issue 2: I need to perform a forced degradation study for a regulatory submission. What are the standard conditions to test the stability of my -OCF₂H containing drug substance?

Forced degradation or stress testing is a regulatory requirement to establish the intrinsic stability of a drug substance and validate the stability-indicating power of analytical methods.[9][10] While the -OCF₂H group is very stable, you must still perform the study under standard conditions.

Recommended Protocol: Forced Degradation Study

This protocol is based on ICH Q1A (R2) guidelines.[11] The goal is to achieve 5-20% degradation to identify potential degradation products.[9]

Materials:

  • Test compound (your drug substance)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) - for base hydrolysis comparison

  • 3% Hydrogen Peroxide (H₂O₂) - for oxidative stress

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Validated stability-indicating HPLC method (e.g., C18 column with UV detection)[9]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Store the stock solution as is.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Place all samples in a controlled environment (e.g., 60°C oven or water bath).[9] Store the photostability sample in a suitable light chamber.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours). Immediately neutralize the acid and base samples with an equimolar amount of base/acid, respectively, and dilute with mobile phase to stop the reaction.

  • Analysis: Analyze all samples by your validated HPLC method. Calculate the percentage of remaining parent compound and identify any degradation peaks.

Expected Outcome for a Typical Aryl-OCF₂H Compound: You should expect to see minimal to no degradation under the acidic (0.1 M HCl) and thermal conditions. If degradation is observed, it is highly likely to be from other functional groups in the molecule. The -OCF₂H group is also stable to typical oxidative and basic stress conditions.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl) prep_stock->acid base Basic (0.1M NaOH) prep_stock->base oxidative Oxidative (3% H₂O₂) prep_stock->oxidative thermal Thermal (Solvent Only) prep_stock->thermal control Control (Water) prep_stock->control sampling Sample at T=0, 2, 8, 24, 48h neutralize Neutralize & Dilute sampling->neutralize hplc Analyze by Validated Stability-Indicating HPLC neutralize->hplc evaluate Evaluate Degradation Profile hplc->evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 108(3), 1017–1052. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(22), 4153. Available at: [Link]

  • Černá, I., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Steroids, 98, 93–105. Available at: [Link]

  • ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]

  • ResearchGate. (n.d.). Examples of OCF2H‐containing pharmaceuticals and agrochemicals. Available at: [Link]

  • Geri, J. B., Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. Available at: [Link]

  • CORE. (2020). Acidic Attack of Perfluorinated Alkyl Ether Lubricant Molecules by Metal Oxide Surfaces. Available at: [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

  • RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Available at: [Link]

  • Wikipedia. (n.d.). Perfluoroether. Wikipedia. Available at: [Link]

  • Wang, S., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(5), 2779–2788. Available at: [Link]

  • Singh, S., & Kumar, R. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • PubMed. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. Available at: [Link]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Available at: [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • EGUsphere. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Available at: [Link]

  • ResearchGate. (2025). Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids. Available at: [Link]

  • PubMed. (2003). Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. Available at: [Link]

  • PubMed. (n.d.). Quantitative studies on acid hydrolysis of digitoxin. Available at: [Link]

  • ChemRxiv. (2026). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. Available at: [Link]

Sources

minimizing side products in difluoromethylation of aminophenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Support Hub. Current Status: Operational Role: Senior Application Scientist Ticket Subject: Minimizing Side Products in Difluoromethylation of Aminophenols (Ambident Nucleophiles)

Diagnostic & Triage: Identify Your Failure Mode

Before optimizing, we must identify which competing pathway is dominating your reaction. Aminophenols are ambident nucleophiles , possessing both a hard nucleophile (Phenol/Phenoxide) and a softer, often more nucleophilic center (Aniline).

Select your primary issue from the table below to jump to the relevant solution:

Symptom / ImpurityChemical IdentityRoot CauseImmediate Action
Impurity A

-difluoromethyl isomer

-nucleophilicity >

-nucleophilicity
Switch base to Cs₂CO₃; Use H-bonding solvents.
Impurity B Formyl (-CHO) species Hydrolysis of

carbene
Strict drying of solvent; Check gas outlet (backflow).
Impurity C Bis-difluoromethylated (

-)
Excess reagent; Base too strongReduce reagent equivalents; Control pH.
Impurity D Tetrafluoroethylene (gas) Carbene dimerizationDecrease concentration; Slow addition of reagent.

The Mechanistic Battlefield

To control the reaction, you must visualize the competition. The following diagram illustrates the divergence points where your product is lost to side reactions.

Difluoromethylation_Pathways Reagent Reagent Source (e.g., ClCF2COONa) Carbene Difluorocarbene [:CF2] Reagent->Carbene Heat/Base Hydrolysis Formates/CO/HF (Hydrolysis) Carbene->Hydrolysis + H2O (Wet Solvent) Dimer C2F4 (Gas Loss) Carbene->Dimer High Conc. Substrate Aminophenol (Substrate) O_Anion Phenoxide (O-) Substrate->O_Anion Base (Deprotonation) N_LonePair Amine (NH2) Substrate->N_LonePair Equilibrium Prod_O O-CF2H (Target) O_Anion->Prod_O + :CF2 (Fastest if O- is naked) Prod_N N-CF2H (Side Product) N_LonePair->Prod_N + :CF2 (Competes if O- is shielded) Prod_Bis N,O-Bis(CF2H) (Over-reaction) Prod_O->Prod_Bis + :CF2 (Excess) Prod_N->Prod_Bis + :CF2 (Excess)

Figure 1: Mechanistic divergence in carbene-mediated difluoromethylation. Note that water scavenging and N-attack are the primary yield-killers.

Protocol Optimization Guides

Scenario A: The "Standard" Robust Protocol (Sodium Chlorodifluoroacetate)

Best for: Cost-efficiency, scale-up, O-selective targets. Reagent:


 (Solid, stable).

The "Self-Validating" Workflow:

  • Solvent Prep: Use DMF or NMP . Validation: Karl-Fischer titration must show <100 ppm water. Water is the enemy of the carbene.

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate).

    • Why? The "Cesium Effect." The large cesium cation forms a loose ion pair with the phenoxide, making the Oxygen atom "naked" and highly nucleophilic, significantly outcompeting the neutral Nitrogen lone pair.

  • Temperature Ramp:

    • Start at room temperature for deprotonation (30 mins).

    • Heat to 95–100°C for the reaction. Reason:

      
       decarboxylates to release 
      
      
      
      only above 90°C.
  • Addition Strategy:

    • Do NOT dump all reagent at once.

    • Technique: Add the solid reagent in 3-4 portions over 1 hour. This keeps the instantaneous concentration of

      
       low, preventing dimerization (formation of tetrafluoroethylene gas) while maintaining enough electrophile for the phenoxide.
      

Troubleshooting Table for Protocol A:

Observation Adjustment
Low Yield + Unreacted SM Reagent decomposed before reacting. Increase addition rate slightly; ensure Temp > 95°C.

| High N-alkylation | Switch solvent to Acetonitrile (MeCN) . MeCN solvates the amine protons less effectively than DMF, but the Cs-effect in DMF is usually superior for O-selectivity. |

Scenario B: The "Precision" Protocol (Hu's Reagent / Phosphonates)

Best for: High-value substrates, mild conditions, strict regioselectivity. Reagent:


 (Diethyl bromodifluoromethylphosphonate).[1][2]

The Logic: Unlike the thermal decomposition of chlorodifluoroacetate, this reagent generates


 under basic conditions at lower temperatures (often 0°C to RT), allowing for better kinetic control.

Step-by-Step:

  • Dissolve aminophenol in KOH/DCM (Biphasic system) or KOH/MeCN .

  • Add

    
     (1.2 equiv).
    
  • Stir at 0°C initially.

  • Mechanism: The base attacks the phosphorous, releasing the

    
     carbene in close proximity to the phenoxide (if generated in situ).
    

FAQ: Specific Failure Modes

Q1: I am seeing significant formylation (Ar-NH-CHO or Ar-O-CHO). Why? A: This is the "Hydrolysis Trap." The difluorocarbene (


) reacts with trace water to form carbon monoxide (

) and

. However, an intermediate in this pathway acts as a formylating agent.
  • Fix: Add activated 3Å molecular sieves to the reaction vessel.

  • Fix: Ensure your inert gas line (Nitrogen/Argon) has an oil bubbler to prevent back-diffusion of atmospheric moisture, but ensure the bubbler flow is positive (outward) because the reaction generates

    
     (if using acetate) or gas byproducts.
    

Q2: I cannot stop the reaction at the mono-O-difluoromethyl stage; I get N,O-bis-difluoromethylation. A: You are driving the reaction too hard.

  • The "Stop-Button" Technique: Monitor by LCMS. As soon as the starting material drops below 5%, quench immediately with aqueous

    
    .
    
  • Stoichiometry: Do not exceed 1.5 equivalents of reagent. If conversion is low, it is better to recycle the starting material during purification than to push for 100% conversion and ruin the product with bis-alkylation.

Q3: How do I force N-difluoromethylation if that is actually what I want? A: Invert the electronics.

  • Protect the phenol as a silyl ether (TBS).

  • Use a non-nucleophilic base (e.g., NaH) to deprotonate the Amine (making it an Amide anion).

  • React with the carbene source.[3][4]

  • Deprotect the phenol later.[5]

References & Authority

  • Mechanisms of Difluorocarbene Reactivity:

    • Ni, C., & Hu, J. (2014).[6] Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis.

  • Sodium Chlorodifluoroacetate Protocol:

    • Mehta, V. P., & Greaney, M. F. (2013).[6][7] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters.

  • Hu's Reagent (Phosphonate) & Selectivity:

    • Zafrani, Y., et al. (2018). Diethyl bromodifluoromethylphosphonate: A highly efficient and shelf-stable difluorocarbene precursor. Tetrahedron. (See also related Chem. Commun.[8] work by Hu group).[3][8][9][10][11]

  • General Review on Fluorination:

    • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition.

Disclaimer: This guide assumes standard laboratory safety protocols for handling fluorinated reagents and pressurized gases. Always consult SDS before use.

Sources

troubleshooting low conversion in reduction to 3-Amino-4-(difluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NITRO-RED-004 Status: Open Topic: Troubleshooting Low Conversion & Chemoselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostics

User Issue: "I am observing low conversion (<60%) of 3-nitro-4-(difluoromethoxy)benzonitrile to the aniline product. Prolonged reaction times lead to impurities."

Diagnostic Flowchart

Before altering your protocol, identify the specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Characterize the 'Low Conversion' CheckTLC Analyze Crude Mixture (LCMS/TLC) Start->CheckTLC Result1 Starting Material (SM) Remains No Byproducts CheckTLC->Result1 Incomplete Result2 SM Consumed New Impurities Formed CheckTLC->Result2 Over-reaction Result3 Stalled at Intermediate (Hydroxylamine/Nitroso) CheckTLC->Result3 Intermediate Accumulation MethodCheck Current Method? Result1->MethodCheck Issue_Selectivity Chemoselectivity Failure (Nitrile Reduction/Hydrolysis) Result2->Issue_Selectivity Issue_Stall Condensation Side-Rxn (Azoxy formation) Result3->Issue_Stall H2_Pd Catalytic H2 (Pd/C, Pt/C) MethodCheck->H2_Pd Chem_Red Dissolving Metal (Fe, Zn, Sn) MethodCheck->Chem_Red Issue_Poison Catalyst Poisoning (Check Sulfur/Halides) H2_Pd->Issue_Poison Likely Cause Issue_Surface Metal Surface Passivation (Oxide coating) Chem_Red->Issue_Surface Likely Cause

Figure 1: Diagnostic logic for isolating the root cause of reduction failure.

Technical Deep Dive: The Chemistry of Failure

The reduction of 3-nitro-4-(difluoromethoxy)benzonitrile presents a "Chemoselectivity Triangle" challenge. You must reduce the nitro group while preserving two sensitive functionalities: the nitrile (susceptible to reduction) and the difluoromethoxy ether (susceptible to elimination or hydrogenolysis).

Scenario A: Catalytic Hydrogenation ( + Pd/C or Pt/C)

The Problem: If you are using standard Pd/C, "low conversion" is often a misdiagnosis of catalyst poisoning or competitive inhibition .

  • Nitrile Poisoning: Nitriles bind strongly to Pd surfaces via the nitrogen lone pair, dampening activity.

  • Over-Reduction: If the catalyst is active, it will readily reduce the nitrile to a benzylamine (

    
    ). This side product is basic and can poison the catalyst further or react with the starting material.
    
  • Hydrodefluorination: While

    
     is relatively stable, activated Pd can cleave the 
    
    
    
    bond under high pressure, leading to the phenol.
Scenario B: Dissolving Metal Reductions (Fe/AcOH, Zn, SnCl )

The Problem: This is the preferred route for nitriles, but "stalling" is common.

  • Surface Passivation: Iron powder often comes coated in an oxide layer. Without sufficient etching (acid) or mechanical agitation, electron transfer cannot occur.

  • Aggregation: As the reaction proceeds, iron oxides/hydroxides form a sludge that coats the remaining metal, halting the reaction at ~50% conversion.

  • Solubility Mismatch: The nitro compound is lipophilic; the proton source (AcOH/HCl) is polar. If the solvent system (e.g., EtOH/Water) isn't optimized, the reaction occurs only at the phase interface, slowing kinetics dramatically.

Comparative Analysis of Reduction Methods

MethodSuitabilityRisk ProfileRecommendation
H

/ Pd-C
LowHigh. Risk of nitrile reduction to amine and C-F bond cleavage.Avoid. Unless using poisoned catalysts (e.g., Lindlar) or acidic media to protonate the amine product immediately.
Fe / AcOH High Low.[1][2][3] Excellent chemoselectivity for

over

.
Gold Standard. Requires vigorous agitation and proper solvent ratios.
SnCl

/ HCl
MediumMedium. Highly acidic conditions may hydrolyze

to amide/acid.
Backup option.[4] Difficult workup (emulsions).
Zn / NH

Cl
MediumMedium. Can stall at the hydroxylamine (

) stage.
Good for mild conditions, but often incomplete conversion.
Sodium Dithionite LowHigh. Requires basic conditions which may degrade the

group (elimination to phenol).
Avoid.

Troubleshooting Guide (FAQ)

Q1: I am using Iron/Acetic Acid, but the reaction stops at 50% conversion. Adding more iron doesn't help.

Root Cause: The iron surface has become passivated by iron oxide sludge, or the reaction mixture has become too viscous (mass transfer limitation). The Fix:

  • Mechanical Activation: Use an overhead stirrer, not a magnetic stir bar. Magnetic bars often get stuck in the iron sludge.

  • Solvent Modification: Ensure you are using a protic co-solvent. A ratio of EtOH:H

    
    O:AcOH (4:1:1)  is ideal. The water is critical to dissolve the iron salts formed, keeping the metal surface fresh.
    
  • Thermal Boost: This reaction often requires initiation at 60-70°C. Room temperature is insufficient for complete conversion.

Q2: I see a new spot on TLC that isn't the amine or the nitro compound.

Root Cause: This is likely the Hydroxylamine intermediate (


) or an Azoxy  dimer.
The Fix: 
  • If Hydroxylamine: The reduction power is too weak. Increase temperature or switch to Fe/HCl (carefully) to drive the final step.

  • If Azoxy Dimer: This forms under basic or insufficient proton conditions. Ensure you have enough Acetic Acid (at least 5-6 equivalents).

Q3: My product yield is low because of a terrible emulsion during workup (Iron sludge).

Root Cause: Iron salts form gelatinous hydroxides at neutral pH. The Fix: Do not quench with basic bicarbonate immediately.

  • The "Citrate" Trick: Add saturated aqueous Sodium Citrate or Potassium Sodium Tartrate (Rochelle salt) to the reaction mixture before adjusting pH. This chelates the iron, keeping it in the aqueous phase and allowing a clean organic extraction [1].[3]

Q4: Is the Difluoromethoxy group stable to acid?

Answer: Generally, yes. The


 group is an ether. It is stable to the acetic acid conditions used in iron reduction. However, avoid strong Lewis acids (like 

) or extremely harsh mineral acids (

at reflux), which can cleave the ether [2].

The "Golden Protocol" (Fe/AcOH)

Designed for high conversion and preservation of Nitrile/Difluoromethoxy groups.

Reagents:

  • Substrate: 3-nitro-4-(difluoromethoxy)benzonitrile (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 equiv

  • Solvent: Ethanol / Water / Glacial Acetic Acid (4 : 1 : 1 ratio)

Step-by-Step:

  • Activation: In the reaction vessel, suspend the Iron powder in the Ethanol/Water mixture. Add 10% of the Acetic Acid. Stir rapidly at 50°C for 15 minutes. This etches the oxide layer, activating the iron.

  • Addition: Add the nitro substrate.[5][6]

  • Reaction: Add the remaining Acetic Acid dropwise (exothermic). Heat the mixture to 70°C-80°C with vigorous mechanical stirring .

    • Why? The temperature prevents the accumulation of the hydroxylamine intermediate.

  • Monitoring: Check TLC/LCMS after 2 hours.

    • Checkpoint: If reaction stalls, add 1 equiv of

      
       (solid) to increase ionic strength and proton availability.
      
  • Workup (The Critical Step):

    • Cool to room temperature.[5][7][8]

    • Dilute with Ethyl Acetate.

    • Filtration: Filter through a Celite pad while the mixture is still slightly warm (prevents precipitation of product). Wash the pad with Ethyl Acetate.

    • Cheliation (Optional but recommended): Wash the organic filtrate with 10% aqueous Sodium Citrate (removes dissolved iron) followed by Saturated

      
       (to neutralize acid) and Brine.
      
  • Isolation: Dry over

    
     and concentrate.
    

Reaction Mechanism & Stalling Points

Understanding where the reaction stops helps you choose the right fix.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation (Low H+) Amine Aniline Product (-NH2) Hydroxyl->Amine 2e- / 2H+ (Slowest Step) Hydroxyl->Azoxy Condensation

Figure 2: Stepwise reduction pathway. The conversion of Hydroxylamine to Amine is the rate-determining step often requiring heat.

References

  • Process Development for Nitro Reduction

    • Guidance: Iron/Acetic acid is the industry standard for nitro-benzonitriles to avoid nitrile hydrolysis.
    • Source: BenchChem Technical Support. "Troubleshooting Incomplete Reduction of Nitro Groups to Amines." Link

  • Difluoromethoxy Stability

    • Guidance: The group is stable to nucleophilic attack except under high-pressure ammonia conditions. It is stable to standard acidic reduction protocols.
    • Source: Journal of Organic and Pharmaceutical Chemistry.[9] "A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions." Link

  • Chemoselective Reduction Protocols

    • Guidance: Use of Fe/AcOH avoids the over-reduction of nitriles seen with catalytic hydrogenation.[1]

    • Source: Common Organic Chemistry.[10] "Nitro Reduction - Common Conditions." Link

  • Workup Improvements

    • Guidance: Use of chelating agents (Citr
    • Source: Reddit ChemPros / Practical Process Chemistry community discussions on Béchamp reduction workups. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Difluorocarbene Insertion

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for difluorocarbene insertion reactions. As researchers, scientists, and drug development professionals, we understand that mastering the subtleties of a reaction can be the difference between a breakthrough and a bottleneck. The reaction temperature is arguably the most critical parameter in harnessing the synthetic power of difluorocarbene. It governs the rate of carbene generation, its stability, and its reactivity towards your substrate, directly impacting yield, selectivity, and reproducibility.

This guide is designed to move beyond simple protocols, providing a framework for logical troubleshooting and rational optimization. We will explore the causal relationships between temperature and reaction outcomes, empowering you to diagnose issues and methodically arrive at the optimal conditions for your specific system.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during difluorocarbene insertion experiments.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely temperature-related causes?

Answer:

Low or no product yield is a frequent issue that can typically be traced to one of two opposing temperature-related problems: insufficient energy to initiate the reaction or excessive energy causing rapid decomposition.

Possible Cause A: Insufficient Carbene Generation (Temperature Too Low)

The generation of difluorocarbene (:CF₂) from its precursor is an energy-dependent process. If the temperature is too low, the rate of carbene formation will be negligible, and no reaction will occur. This is highly dependent on the precursor you are using.

  • Thermally Robust Precursors: Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or hexafluoropropylene oxide (HFPO) require very high temperatures (often >170-180 °C) to induce decarboxylation or decomposition to release :CF₂.[1]

  • Metal-Activated Precursors: Reagents like TMSCF₂Br or diethyl (bromodifluoromethyl)phosphonate can be activated at much lower temperatures, but the optimal temperature is still system-dependent and can range from sub-ambient to elevated.[2][3] For instance, some copper-catalyzed systems show optimal performance at 80 °C, with the reaction failing to proceed below 40 °C.[4]

Troubleshooting Steps:

  • Verify Precursor Requirements: Confirm the typical activation temperature range for your specific difluorocarbene precursor from literature sources.

  • Incremental Temperature Increase: If your substrate and product are known to be thermally stable, perform a stepwise temperature screen. Increase the reaction temperature in 15-20 °C increments (e.g., 60 °C, 80 °C, 100 °C) and monitor for product formation by TLC, GC-MS, or ¹⁹F NMR.

  • Consider a More Labile Precursor: If high temperatures are incompatible with your substrate, consider switching to a precursor that generates :CF₂ under milder conditions, such as diethyl (bromodifluoromethyl)phosphonate, which can be effective from -78 °C to room temperature depending on the base used.[5]

Possible Cause B: Rapid Carbene Decomposition (Temperature Too High)

Difluorocarbene is a high-energy intermediate with a short half-life.[6] At excessively high temperatures, its rate of decomposition or unproductive dimerization to form tetrafluoroethene can outcompete the desired insertion into your substrate.[1][4] Furthermore, your catalyst, substrate, or even the desired product may degrade at elevated temperatures.[7]

Troubleshooting Steps:

  • Run a Control Experiment: Heat your substrate and solvent (without the carbene precursor) to the reaction temperature to check for thermal decomposition.

  • Systematic Temperature Decrease: If you suspect decomposition, perform a screen at lower temperatures. For some sensitive copper-catalyzed systems, the optimal temperature has been found to be as low as 0 °C, with yields decreasing at room temperature.[8]

  • Slow Addition of Precursor: At a moderately high temperature, consider adding the carbene precursor slowly via syringe pump. This maintains a low instantaneous concentration of :CF₂, favoring insertion over self-reaction.

Question 2: My reaction is messy, with multiple side products. How can temperature optimization improve selectivity?

Answer:

Poor selectivity is often a result of a mismatch between the rates of competing reaction pathways, which are highly temperature-dependent.

Possible Cause A: Side Reactions Outcompeting Insertion

At higher temperatures, difluorocarbene can engage in various undesired pathways, such as [2+1] cycloaddition with product olefins or other unsaturated functionalities in your molecule.[2][9] In some palladium-catalyzed systems, temperature can dictate the selectivity between difluoromethylation, CF₂ elongation (tetrafluoroethylation), and carbonylation.[9] A lower temperature (e.g., 80 °C) might favor one pathway, while a higher temperature (e.g., 120 °C) favors another.[9]

Troubleshooting Steps:

  • Characterize Byproducts: Identify the structure of major side products. This provides crucial clues about the competing pathways (e.g., dimerization, decomposition fragments, cycloaddition).

  • Lower the Temperature: This is the most common first step to improve selectivity. Reducing thermal energy can slow down higher-activation-energy side reactions more significantly than the desired insertion, thus improving the product ratio.

  • Adjust Reagent Concentration: In tandem with lowering the temperature, adjusting the concentration of the carbene precursor can influence selectivity. A higher concentration can sometimes favor undesired higher-order reactions.[9]

Possible Cause B: Catalyst or Substrate Isomerization/Rearrangement

Elevated temperatures can sometimes induce undesired isomerization of your starting material or product, or promote alternative catalytic cycles.

Troubleshooting Steps:

  • Literature Precedent: Check for known temperature-sensitive functionalities within your molecule.

  • Kinetic vs. Thermodynamic Control: Run the reaction at a low temperature for a longer time (kinetic conditions) and compare the product distribution to a reaction run at a higher temperature for a shorter time (thermodynamic conditions). This will reveal if you are forming a kinetic product that rearranges to a more stable, but undesired, thermodynamic product at higher temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect difluorocarbene generation and insertion?

Temperature influences both the thermodynamics and kinetics of the reaction. First, it provides the activation energy needed to generate :CF₂ from its precursor. Second, it dictates the rate of all subsequent steps: the desired insertion into a C-H, X-H, or other bond, as well as undesired pathways like dimerization or reaction with the solvent. The optimal temperature represents a "sweet spot" where the rate of productive insertion is maximized relative to the rates of all competing, unproductive pathways.

Q2: What is a typical starting temperature range for optimizing a new difluorocarbene insertion reaction?

This is entirely dependent on your choice of precursor and catalyst. A robust starting point is to screen a wide range. A common parallel screening setup might include reactions at room temperature (25 °C), 50 °C, 80 °C, and 110 °C. For reactions using low-temperature precursors or sensitive substrates, a screen from -20 °C to 40 °C would be more appropriate. For example, a copper-catalyzed insertion into an oxirane was found to only proceed above 40 °C, with 80 °C being optimal.[4] In contrast, a copper-catalyzed carbonylation of azetidines worked best at 0 °C.[8]

Q3: How does the choice of difluorocarbene precursor influence the optimal reaction temperature?

The precursor is the single most important factor. Its chemical stability dictates the minimum temperature required.

PrecursorTypical Generation ConditionsReference
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) High-temperature thermal decarboxylation (~180 °C)
(Trifluoromethyl)diphenylphosphine oxide (PDFA) Thermal decomposition, often in nonpolar solvents (e.g., 90 °C in xylene)[1][10]
Trimethyl(trifluoromethyl)silane (TMSCF₃) Wide range (-50 °C to 110 °C), depends on initiator (e.g., NaI, TBAT)[2][3]
Diethyl (bromodifluoromethyl)phosphonate Base-mediated, can be effective at very low temperatures (-78 °C to RT)[5]
Hexafluoropropylene oxide (HFPO) High-temperature thermal decomposition (>170 °C)[1]

Q4: When should I consider sub-ambient temperatures for my reaction?

You should strongly consider sub-ambient temperatures (e.g., 0 °C, -20 °C, or -78 °C) under the following circumstances:

  • High Reactivity: When using a highly reactive substrate (e.g., electron-rich phenols or thiols) that may react uncontrollably at room temperature.

  • Thermal Instability: If your starting material, product, or catalyst is known to be thermally sensitive.

  • High Selectivity Required: When side reactions have a low activation energy and compete effectively even at room temperature. Lowering the temperature can often amplify small differences in activation energies, favoring a single product.

  • Using a Low-Temp Precursor: When using precursors designed for low-temperature carbene generation, such as diethyl (bromodifluoromethyl)phosphonate with a strong base.[5]

Section 3: Experimental Protocol for Temperature Screening

This protocol outlines a general method for efficiently screening reaction temperatures using parallel reaction vials.

Objective: To identify the optimal reaction temperature for the difluorocarbene insertion into Substrate-H.

Materials:

  • Substrate-H

  • Difluorocarbene Precursor (e.g., TMSCF₂Br)

  • Catalyst (if required)

  • Base/Initiator (e.g., KF)

  • Anhydrous Solvent

  • Internal standard (for quantitative analysis, e.g., trifluorotoluene)

  • 5-8 small reaction vials with stir bars and septa caps

  • Parallel heating/stirring block or multiple individual stirring hotplates

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution containing the substrate, solvent, and internal standard.

  • Aliquotting: Dispense an equal volume of the stock solution into each of the reaction vials.

  • Reagent Addition: Add the catalyst (if applicable) and the base/initiator to each vial.

  • Temperature Equilibration: Place the vials in the heating block and set them to the desired screening temperatures (e.g., Vial 1: 25°C, Vial 2: 45°C, Vial 3: 65°C, Vial 4: 85°C, Vial 5: 105°C). Allow the solutions to stir at these temperatures for 10-15 minutes to equilibrate.

  • Initiation: Add the difluorocarbene precursor to each vial. If it is a liquid, add it via syringe. If it is a solid, add it quickly under a positive flow of inert gas. Start a timer.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial for analysis. Quench the aliquot in a separate vial containing a suitable solvent (e.g., wet diethyl ether).

  • Analysis: Analyze the quenched aliquots by ¹⁹F NMR, GC-MS, or LC-MS. Quantify the conversion of starting material and the yield of the desired product relative to the internal standard.

  • Interpretation: Plot the product yield versus temperature to identify the optimal range. If all reactions show low conversion, the temperatures may be too low or the reaction time too short. If reactions show product degradation or multiple side products at higher temperatures, the optimum is likely in the lower range.

Table of Expected Observations:

Temperature RangePotential Observations & Interpretation
< 0 °C Observation: No or very slow reaction. Interpretation: Insufficient energy for carbene generation or insertion. Only suitable for highly reactive substrates with low-temp precursors.
0 °C – 40 °C (RT) Observation: Clean reaction, but may be slow. Interpretation: Good starting point for sensitive substrates or highly efficient catalytic systems. May require longer reaction times.
40 °C – 80 °C Observation: Increased reaction rate. Potential for minor side products to appear. Interpretation: Often the "sweet spot" for many copper and palladium-catalyzed reactions.[4][11]
> 80 °C Observation: Fast reaction, but increased formation of byproducts, potential for substrate/product decomposition, or color change (darkening). Interpretation: Risk of reduced selectivity and yield due to decomposition. May be necessary for thermally robust precursors.[1][9]

Section 4: Visual Workflow for Troubleshooting

This diagram illustrates a logical workflow for diagnosing and solving temperature-related issues in your difluorocarbene insertion reaction.

Troubleshooting_Workflow Start Problem Observed: Low Yield or Poor Selectivity Check_Precursor Is :CF2 Generation Favorable? Start->Check_Precursor Check_Stability Are Components Thermally Stable? Check_Precursor->Check_Stability Yes Increase_T Action: Increase Temperature (e.g., +20 °C increments) Check_Precursor->Increase_T No (Temp too low) Decrease_T Action: Decrease Temperature (e.g., -20 °C increments) Check_Stability->Decrease_T No (Decomposition) Result_Bad Issue Persists: Consider Other Parameters (Solvent, Catalyst, Base) Check_Stability->Result_Bad Yes (Temp is not the issue) Change_Precursor Action: Switch to a More Labile :CF2 Precursor Increase_T->Change_Precursor High T needed but substrate unstable? Result_Good Problem Solved Increase_T->Result_Good Increase_T->Result_Bad Slow_Addition Action: Use Slow Addition of Precursor Decrease_T->Slow_Addition Still slow? Decrease_T->Result_Good Change_Precursor->Result_Good Slow_Addition->Result_Good Slow_Addition->Result_Bad

Caption: Troubleshooting workflow for temperature optimization.

References

  • Zhang, Q., et al. (2025).
  • Fu, X-P., et al. (2019). Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes.
  • Zhou, F., et al. (2024). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres.
  • Zhou, F., et al. (2025). Site‐Selective Carbonylation of Azetidines via Copper‐Catalyzed Difluorocarbene Insertion.
  • Dolbier, W. R., Jr. (2005).
  • Wang, F., et al. (2014). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Wikipedia. (n.d.). Difluorocarbene. Wikipedia.
  • Ni, C., & Hu, J. (2014).
  • BenchChem. (2025). Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions. BenchChem.
  • Hu, M., et al. (2015). gem-Difluoroolefination of Diazo Compounds with TMSCF₃ or TMSCF₂Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society.
  • Zafrani, Y., & Gandelman, M. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor.
  • Deng, X-Y., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.
  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research.

Sources

Validation & Comparative

Comparative Guide: 19F NMR Characterization of the Difluoromethoxy Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Characterization of the Difluoromethoxy (-OCHF₂) Scaffold Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary

The difluoromethoxy group (-OCHF₂) has emerged as a critical bioisostere in medicinal chemistry, offering a unique balance of lipophilicity (


) and hydrogen bond donor capability. Unlike its perfluorinated analog (-OCF₃), the -OCHF₂ moiety retains a proton, allowing it to act as a weak hydrogen bond donor, a feature exploited in blockbuster drugs like Pantoprazole  and Roflumilast .

However, characterizing this group during synthesis can be challenging due to spectral overlap with other fluorinated impurities. This guide provides a technical comparison of the -OCHF₂ group against common alternatives (-OCF₃, -CF₃, -CHF₂), establishing a self-validating identification protocol based on chemical shift ranges and diagnostic coupling constants .

Part 1: Comparative Analysis of Fluorinated Motifs

The following data aggregates chemical shift (


) and coupling constant (

) values from recent literature and standard pharmaceutical intermediates. The -OCHF₂ group occupies a distinct "downfield" window relative to alkyl fluorides but remains upfield of trifluoromethoxy groups.
Table 1: Diagnostic 19F NMR Parameters (Referenced to CFCl₃ at 0 ppm)
Functional GroupStructureTypical

Range (ppm)
Multiplicity (1H-Coupled)Coupling Constant (

)
Electronic Character
Difluoromethoxy -OCHF₂ -81 to -87 Doublet (d) 70 – 75 Hz H-Bond Donor / Lipophilic
Trifluoromethoxy-OCF₃-57 to -59Singlet (s)N/AStrong e- Withdrawing
Trifluoromethyl (Ar)Ar-CF₃-60 to -65Singlet (s)N/AStrong e- Withdrawing
Difluoromethyl (Ar)Ar-CHF₂-110 to -130Doublet (d)50 – 55 HzWeak H-Bond Donor
Monofluoromethyl-CH₂F-200 to -230Triplet (t)45 – 48 HzSteric Probe

Key Insight: The magnitude of the geminal proton-fluorine coupling (


) is the definitive discriminator. The presence of the oxygen atom in -OCHF₂ increases the 

to ~72 Hz , significantly higher than the ~55 Hz observed for carbon-attached -CHF₂ groups.
Part 2: Technical Deep Dive – The "Diagnostic Doublet"
1. The Chemical Shift Anomaly

The -OCHF₂ signal appears in the -80 ppm region , a "sweet spot" often devoid of other common fluorinated signals.

  • Deshielding Effect: The electronegative oxygen atom deshields the fluorine nuclei relative to a standard -CHF₂ group (which appears upfield at -110 ppm).

  • Differentiation from -OCF₃: While -OCF₃ is also attached to oxygen, the replacement of one fluorine with a hydrogen in -OCHF₂ causes an upfield shift of approximately 25 ppm (from -58 to -82 ppm).

2. Proton Decoupling as a Validation Tool

To confirm the presence of the -OCHF₂ group, one must run two experiments:

  • 1H-Coupled 19F NMR: The signal appears as a doublet (

    
     Hz).
    
  • 1H-Decoupled 19F NMR: The signal collapses into a singlet .

If the signal remains a singlet in the coupled spectrum, it is likely an -OCF₃ impurity or a quaternary fluorine. If it remains a doublet in the decoupled spectrum (rare), it implies coupling to a heteronucleus like Phosphorus (


).
Part 3: Experimental Protocol for Structural Validation

Objective: Unambiguous assignment of the -OCHF₂ moiety in a crude reaction mixture (e.g., alkylation of a phenol with ClCHF₂).

Reagents & Standards:

  • Solvent: CDCl₃ (preferred for resolution) or DMSO-d6 (if solubility is limited; note

    
     1-2 ppm shift).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of analyte in 0.6 mL deuterated solvent. Add 10

    
    L of Internal Standard if quantification is required.
    
  • Acquisition 1 (Survey Scan):

    • Pulse Sequence: Standard 19F with 1H decoupling (e.g., zgpg on Bruker).

    • Sweep Width: +10 to -250 ppm.

    • O1 Offset: -100 ppm.

    • Scans: 16-32.

    • Result: Look for a singlet between -81 and -87 ppm.

  • Acquisition 2 (Validation Scan):

    • Pulse Sequence: 19F without decoupling (e.g., zg).

    • Result: The candidate singlet must split into a doublet.

  • Data Analysis:

    • Calculate

      
       value: 
      
      
      
      .
    • Pass Criteria: Calculated

      
       must be 
      
      
      
      Hz.
Part 4: Decision Tree for Spectral Identification

The following diagram illustrates the logic flow for identifying the difluoromethoxy group amidst common fluorinated backgrounds.

G Start Unknown Fluorinated Signal Exp1 Run 19F NMR (1H-Coupled) Start->Exp1 CheckSplit Is the signal a Doublet? Exp1->CheckSplit SingletPath Singlet CheckSplit->SingletPath No Splitting DoubletPath Doublet CheckSplit->DoubletPath Split by 1H CheckShift_S Check Chemical Shift SingletPath->CheckShift_S CheckJ Calculate J-Coupling (Hz) DoubletPath->CheckJ Result_OCF3 Trifluoromethoxy (-OCF3) Range: -57 to -59 ppm CheckShift_S->Result_OCF3 -58 ppm Result_CF3 Trifluoromethyl (-CF3) Range: -60 to -65 ppm CheckShift_S->Result_CF3 -63 ppm Result_OCHF2 Difluoromethoxy (-OCHF2) CONFIRMED Range: -81 to -87 ppm J = 70-75 Hz CheckJ->Result_OCHF2 J > 70 Hz (-80s ppm) Result_CHF2 Difluoromethyl (-CHF2) Range: -110 to -130 ppm J = 50-55 Hz CheckJ->Result_CHF2 J < 55 Hz (-110s ppm)

Figure 1: Logic flow for distinguishing -OCHF₂ from bioisosteric alternatives using coupling constants and chemical shift data.

Part 5: Case Studies & Data Validation

The following table correlates the general ranges with specific experimental data from pharmaceutical intermediates.

Compound NameStructure FragmentSolvent

(ppm)

(Hz)
Reference
3-(Difluoromethoxy)cyclohex-2-enone C=C-O-CHF₂CDCl₃-85.2972.0[1]
Pantoprazole Sulfide Impurity Benzimidazole-O-CHF₂DMSO-d6-82.473.5[2]
N-Difluoromethyl pyrazole N-CHF₂ (Alternative)CDCl₃-91.659.4[3]
Trifluoromethoxybenzene Ph-OCF₃ (Alternative)CDCl₃-57.8N/A[4]

Note on Solvent Effects: Shifts in DMSO-d6 are typically deshielded (moved downfield) by 0.5 to 1.5 ppm compared to CDCl₃ due to hydrogen bonding interactions with the acidic proton of the -OCHF₂ group.

References
  • Royal Society of Chemistry. Supporting Information: Synthesis of 3-(Difluoromethoxy)cyclohex-2-enone derivatives. Retrieved from:

  • SpectraBase. Pantoprazole Sulfide Impurity NMR Data. Retrieved from: [1]

  • Molecules Journal. 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. 2017, 22, 2003. Retrieved from:

  • Taylor & Francis. Sensitivity limits for common 19F-observe NMR experiments. Retrieved from:

Sources

A Comparative Guide to the Infrared Spectroscopy of Nitrile and Difluoromethoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and indispensable tool for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral signatures for two increasingly important functional groups in medicinal chemistry: the nitrile (-C≡N) and the difluoromethoxy (-OCF₂) groups. We will move beyond simple peak tables to explore the underlying vibrational principles and experimental best practices that ensure trustworthy spectral interpretation.

Section 1: The Nitrile (-C≡N) Group: A Sharp Beacon in a Quiet Region

The nitrile functional group, characterized by a carbon-nitrogen triple bond, is a powerful tool in molecular design. Its detection by IR spectroscopy is remarkably straightforward due to a unique and prominent absorption peak.

The C≡N Stretching Vibration

The primary, and most diagnostic, vibrational mode for a nitrile is the stretching of the C≡N triple bond.[1][2] Because a triple bond is significantly stronger and stiffer than a double or single bond, its stretching vibration requires more energy.[3][4] This causes the absorption peak to appear at a high wavenumber, in a region of the IR spectrum that is typically uncrowded.[3][5]

The key characteristics of the nitrile peak are:

  • Position: Typically found in the range of 2260-2210 cm⁻¹ .[6][7]

  • Intensity: Strong to medium. The C≡N bond is highly polar, leading to a significant change in dipole moment during the stretching vibration, which results in a strong absorption.[3]

  • Shape: Distinctly sharp and narrow.[3][8]

This combination of features makes the nitrile peak an unambiguous marker; its presence is often one of the first and easiest assignments made when interpreting a spectrum.[3]

Factors Influencing the Nitrile Peak Position

While the 2260-2210 cm⁻¹ range is standard, the precise location of the peak provides valuable structural information.

  • Conjugation: When the nitrile group is attached to an aromatic ring or a double bond, its absorption frequency is lowered.[3][6][9] This is due to resonance, which delocalizes the pi-electrons, slightly weakening the C≡N bond and reducing its force constant.[9]

    • Saturated Nitriles: 2260-2240 cm⁻¹[3][10]

    • Aromatic/Conjugated Nitriles: 2240-2220 cm⁻¹[3]

  • Electronic Effects: The local electronic environment significantly impacts the nitrile frequency and intensity.[11] Hydrogen bonding between a protic solvent and the nitrile nitrogen can lead to a noticeable blue shift (a shift to a higher wavenumber).[12][13][14]

Section 2: The Difluoromethoxy (-OCF₂) Group: A Complex Signature of Intense Absorptions

The difluoromethoxy group is a valuable bioisostere for hydroxyl or methoxy groups, often used to improve metabolic stability and modulate physicochemical properties. Unlike the nitrile group, it does not have a single, isolated peak but rather a series of intense absorptions in the fingerprint region of the spectrum.

Key Vibrational Modes

The IR signature of the -OCF₂- group is dominated by the stretching vibrations of the highly polar C-F bonds.

  • C-F Stretching Vibrations: The C-F single bond is one of the most polar covalent bonds, resulting in exceptionally strong IR absorptions. In the -OCF₂- moiety, the two C-F bonds vibrate in two distinct modes:

    • Asymmetric Stretch (ν_as(CF₂)): This is typically the higher frequency and most intense absorption.

    • Symmetric Stretch (ν_s(CF₂)): This appears at a slightly lower frequency and is also very intense.

  • C-O Stretching Vibration: The ether C-O bond also produces a strong stretching absorption.[15]

These vibrations are often coupled, meaning they influence each other. The result is a complex and characteristic pattern of multiple, very strong bands typically found in the 1350-1050 cm⁻¹ region.[16][17][18] The sheer intensity of these absorptions is often the most telling feature of a fluorine-containing compound.

Interpreting the -OCF₂- Signature

Identifying a difluoromethoxy group is less about finding a single peak and more about recognizing a pattern. Researchers should look for a cluster of exceptionally intense, sharp-to-medium width bands in the upper fingerprint region (1350-1050 cm⁻¹). These bands will often be the strongest in the entire spectrum, rivaling or even exceeding the intensity of a carbonyl (C=O) stretch.[16] The complexity arises from the various coupled C-F and C-O stretching and bending modes.[17]

Section 3: At-a-Glance Comparison Guide

The following table provides a direct comparison of the key IR spectral features for the nitrile and difluoromethoxy groups.

FeatureNitrile Group (-C≡N)Difluoromethoxy Group (-OCF₂)
Primary Vibrational Mode C≡N Triple Bond StretchAsymmetric & Symmetric C-F Stretches
Wavenumber Range (cm⁻¹) 2260 - 2210 cm⁻¹[3][6]1350 - 1050 cm⁻¹ (multiple bands)[16][18]
Peak Intensity Medium to StrongVery Strong (often the strongest in spectrum)[16]
Peak Shape Sharp, Narrow[3]Multiple Sharp to Medium Bands
Spectral Region Diagnostic Region (Triple Bond Region)Fingerprint Region
Key Distinguishing Feature Unmistakable sharp peak in a "quiet" spectral window.[5]A cluster of exceptionally intense absorptions.

Section 4: Experimental Protocol for High-Fidelity ATR-FTIR Analysis

To ensure the collection of a reliable and reproducible IR spectrum, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation requirements for both liquids and solids.[19][20]

Methodology:
  • Crystal Preparation (The Causality of a Clean Surface):

    • Action: Thoroughly clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition (Establishing the Baseline):

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum.

    • Rationale: A single-beam FTIR spectrometer measures the combined signal of the IR source, interferometer, detector, and atmospheric components (H₂O, CO₂).[22] The background scan records this instrument/environmental profile. By ratioing the sample scan against this background, these interfering signals are computationally removed, isolating the spectrum of the sample itself.

  • Sample Application (Ensuring Optimal Contact):

    • Action: Place a small amount of the sample (a single drop of liquid or enough powder to cover the crystal) directly onto the ATR crystal. For solid samples, lower the pressure clamp to ensure firm, even contact between the sample and the crystal.

    • Rationale: The strength of the IR signal is critically dependent on the quality of contact between the sample and the crystal surface.[21] Poor contact results in a weak, noisy spectrum with distorted peak intensities.

  • Sample Spectrum Acquisition:

    • Action: Acquire the IR spectrum of the sample. The number of scans can be co-added to improve the signal-to-noise ratio, with 16 or 32 scans being typical for routine analysis.

    • Rationale: Co-adding multiple scans is a powerful method to reduce random noise. The signal increases linearly with the number of scans (N), while the noise increases with the square root of N, leading to an overall improvement in the signal-to-noise ratio.

  • Post-Analysis Cleanup:

    • Action: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.

    • Rationale: This prevents cross-contamination and ensures the instrument is ready for the next user, maintaining the integrity of future experiments.

Section 5: Visualizing the IR Analysis Workflow

The following diagram illustrates the logical flow from sample analysis to structural confirmation.

IR_Workflow Workflow for Functional Group Identification via IR Spectroscopy cluster_prep 1. Sample & Instrument Prep cluster_acq 2. Data Acquisition cluster_interp 3. Spectral Interpretation cluster_id 4. Functional Group ID cluster_confirm 5. Conclusion Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction, etc.) Acquire_Spectrum->Process_Spectrum Analyze_Diagnostic Analyze Diagnostic Region (>1500 cm⁻¹) Process_Spectrum->Analyze_Diagnostic Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Analyze_Diagnostic->Analyze_Fingerprint Nitrile_Check Peak at ~2240 cm⁻¹? Analyze_Diagnostic->Nitrile_Check OCF2_Check Strong Bands at 1350-1050 cm⁻¹? Analyze_Fingerprint->OCF2_Check Nitrile_Present Nitrile Group Confirmed Nitrile_Check->Nitrile_Present Yes OCF2_Present Difluoromethoxy Group Likely Present OCF2_Check->OCF2_Present Yes Other_Techniques Confirm with NMR, MS Nitrile_Present->Other_Techniques OCF2_Present->Other_Techniques

Sources

Biological Activity Comparison of 3-Amino-4-(difluoromethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of biological activity for derivatives of the 3-Amino-4-(difluoromethoxy)benzonitrile scaffold. This structure is a critical pharmacophore in the design of Phosphodiesterase 4 (PDE4) inhibitors , a class of drugs used for inflammatory conditions like COPD, psoriasis, and atopic dermatitis (e.g., Roflumilast, Crisaborole).

A Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary & Scaffold Analysis

The 3-Amino-4-(difluoromethoxy)benzonitrile scaffold (CAS: 164338-40-9) represents a "privileged structure" in medicinal chemistry. It mimics the catechol moiety found in early PDE4 inhibitors (like Rolipram) but replaces the metabolically labile methoxy groups with a difluoromethoxy group (for metabolic stability and lipophilicity) and an amino handle (for derivatization).

Core Value Proposition:

  • Metabolic Stability: The -OCHF2 group blocks oxidative metabolism at the 4-position, a common failure point in early catechol-based drugs.

  • Selectivity Handle: The 3-amino group allows for the installation of urea or amide linkers, which are critical for capturing the "glutamine switch" in the PDE4 active site.

  • Electronic Tuning: The 1-cyano (nitrile) group serves as a non-hydrolyzable bioisostere for carbonyls or as a precursor to benzamides.

Comparative Biological Activity (SAR Analysis)

The biological activity of this scaffold is heavily dependent on the derivatization of the 3-amino position . The parent compound itself has negligible PDE4 inhibitory activity; it functions primarily as a building block.

The table below compares the three primary derivative classes generated from this scaffold.

Table 1: Comparative Potency & Profile of Derivative Classes
Derivative ClassStructural Modification (at 3-NH2)Typical PDE4 IC₅₀ (nM)Biological ProfileMechanism of Action
Class A: N-Acyl Ureas Reaction with Isocyanates (-NH-CO-NH-R)5 – 50 nM High Potency. Best-in-class binding affinity. Often used in late-stage lead optimization.Urea hydrogens form a bidentate H-bond network with Gln369 in the PDE4 catalytic pocket.
Class B: Amides Reaction with Acid Chlorides (-NH-CO-R)100 – 500 nM Moderate Potency. Good solubility but lower affinity than ureas.Mono-dentate H-bond interaction. Lacks the second donor for optimal pocket filling.
Class C: Sulfonamides Reaction with Sulfonyl Chlorides (-NH-SO2-R)> 1,000 nM Low Potency. Often inactive or weak inhibitors.Geometry of the sulfonamide distorts the planar alignment required for the hydrophobic clamp.
Parent Scaffold None (Free Amine)> 10,000 nM Inactive. Precursor only.Lacks the steric bulk and H-bond donors to displace the zinc-bound water network.

Analyst Note: The transition from the Parent Scaffold to Class A (Ureas) represents a >200-fold increase in potency . This confirms that the 3-position substituent is the primary driver of biological activity for this series.

Mechanism of Action & Signaling Pathway

To understand the biological data, one must visualize the downstream effects of PDE4 inhibition. The derivatives of this scaffold function by preventing the hydrolysis of cAMP, thereby maintaining high intracellular levels of this second messenger.

Figure 1: cAMP Signaling & PDE4 Inhibition Pathway

PDE4_Pathway Extracellular Inflammatory Stimulus (e.g., LPS, Allergen) Receptor GPCR Activation Extracellular->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP (Cyclic Adenosine Monophosphate) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Natural) PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalyzes Hydrolysis Effect Downregulation of TNF-α, IL-2, IFN-γ PKA->Effect Anti-inflammatory Response Inhibitor 3-Amino-4-(difluoromethoxy) Derivative Inhibitor->PDE4 INHIBITS

Caption: Mechanism of Action. The derivative inhibits PDE4, preventing cAMP degradation. Elevated cAMP activates PKA, suppressing inflammatory cytokine release.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a TLC checkpoint, and the assay protocol includes a reference standard (Rolipram) for normalization.

Protocol A: Synthesis of High-Potency Urea Derivatives

Objective: Convert the inactive 3-amino scaffold into a potent Class A inhibitor.

Materials:

  • 3-Amino-4-(difluoromethoxy)benzonitrile (1.0 eq)

  • Aryl Isocyanate (e.g., 3,5-dichlorophenyl isocyanate) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (catalytic, optional)

Workflow:

  • Dissolution: Dissolve 100 mg of the scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add the isocyanate dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Validation: Check TLC (50% EtOAc/Hexane). The starting amine spot (low Rf) should disappear, replaced by a higher Rf urea spot.

  • Isolation: The urea product often precipitates. Filter the solid.[1] If no precipitate, evaporate solvent and recrystallize from Ethanol.

  • Characterization: Confirm structure via ¹H-NMR (Look for two singlet peaks > 8.0 ppm corresponding to the urea -NH- protons).

Protocol B: PDE4 Enzymatic Inhibition Assay

Objective: Quantify the biological activity (IC₅₀) of the synthesized derivative.

Materials:

  • Human recombinant PDE4B enzyme.

  • Substrate: [³H]-cAMP or Fluorescent cAMP analog (e.g., FAM-cAMP).

  • Reference Inhibitor: Rolipram (Standard IC₅₀ ~ 1–2 µM).

Steps:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final concentrations: 10 µM to 0.1 nM).

  • Incubation: Mix enzyme buffer + test compound. Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add cAMP substrate. Incubate for 30–60 mins.

  • Termination: Stop reaction (using SPA beads or detection reagent).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation: The assay is valid ONLY if the Rolipram control yields an IC₅₀ within 2-fold of historical values (1–2 µM).

Synthesis & Optimization Workflow

The following diagram illustrates the decision tree for optimizing this scaffold into a drug candidate.

Figure 2: Scaffold Optimization Logic

Synthesis_Workflow Start Start: 3-Amino-4-(difluoromethoxy) benzonitrile Decision Select Linker Type Start->Decision Path_Urea React with Isocyanate Decision->Path_Urea Max Potency Path_Amide React with Acid Chloride Decision->Path_Amide Solubility Prod_Urea Urea Derivative (Class A) Path_Urea->Prod_Urea Prod_Amide Amide Derivative (Class B) Path_Amide->Prod_Amide Assay PDE4 Assay (IC50) Prod_Urea->Assay Prod_Amide->Assay Result_High High Potency (<50 nM) LEAD Assay->Result_High If Urea Result_Mod Moderate Potency (>100 nM) BACKUP Assay->Result_Mod If Amide

Caption: Optimization workflow. Urea derivatization is the preferred pathway for maximizing biological potency.

References

  • BenchChem. Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives. (2025).[1][2][3] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 15251694: 3-Amino-4-fluorobenzonitrile. (2025).[1][2][3] Retrieved from

  • Frontiers in Pharmacology. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2020). Retrieved from

  • Journal of Medicinal Chemistry. Design and Synthesis of Novel PDE4 Inhibitors. (2015). (Contextual citation for PDE4 SAR trends). Retrieved from

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Activity. (2025).[1][2][3] Retrieved from

Sources

A Comparative Guide to the Crystallographic Landscape of 3-Amino-4-(difluoromethoxy)benzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic arrangements within a crystalline solid, providing invaluable insights into molecular conformation, intermolecular interactions, and solid-state properties that can significantly influence a compound's efficacy, stability, and bioavailability.[1][2][3] This guide delves into the crystallographic characteristics of 3-Amino-4-(difluoromethoxy)benzonitrile, a compound of interest in medicinal chemistry.

As of the latest searches of crystallographic databases, a public X-ray crystal structure for 3-Amino-4-(difluoromethoxy)benzonitrile has not been reported. The absence of this critical data necessitates a comparative approach, leveraging the known crystal structures of structurally related molecules to forecast its potential solid-state behavior. By examining analogs, we can infer likely hydrogen bonding motifs, packing arrangements, and the influence of its unique substituents on the overall crystal lattice.

The Power of Analogs: A Comparative Crystallographic Analysis

To anticipate the crystallographic properties of 3-Amino-4-(difluoromethoxy)benzonitrile, we will examine the crystal structures of several key analogs. These compounds share the aminobenzonitrile core, with variations in substitution that provide a basis for understanding the structural impact of the difluoromethoxy group.

A critical aspect of crystal engineering is the interplay of intermolecular forces. In the case of aminobenzonitriles, hydrogen bonds involving the amino group and the nitrile nitrogen are expected to be dominant structure-directing interactions. The presence of fluorine atoms, as in the difluoromethoxy group, can introduce weaker C-H···F and other non-covalent interactions that further stabilize the crystal packing.

Below is a comparison of crystallographic data for analogs of 3-Amino-4-(difluoromethoxy)benzonitrile:

Compound NameMolecular FormulaCrystal SystemSpace GroupKey Intermolecular Interactions
4-Amino-3,5-difluorobenzonitrile C₇H₄F₂N₂MonoclinicP2₁/cN-H···N hydrogen bonds, N-H···F interactions, and π-stacking.[4][5]
2-Amino-4-chlorobenzonitrile C₇H₅ClN₂TriclinicP-1Strong N-H···N intermolecular hydrogen bonds forming a networked structure.[6]
(E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile C₁₅H₁₂N₂O₂MonoclinicNot specifiedIntramolecular O-H···N hydrogen bonding and π-π stacking interactions.[7]

Based on this comparative data, we can hypothesize that 3-Amino-4-(difluoromethoxy)benzonitrile will likely crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for small organic molecules. The presence of the amino and nitrile groups strongly suggests the formation of robust N-H···N hydrogen bonds, which will likely be a primary determinant of the crystal packing. The difluoromethoxy group, with its two fluorine atoms, may participate in weaker C-H···F or N-H···F interactions, further influencing the three-dimensional architecture of the crystal. The steric bulk of this group will also play a crucial role in dictating the packing efficiency.

Visualizing the Structural Comparison

The following diagram illustrates the molecular structures of 3-Amino-4-(difluoromethoxy)benzonitrile and its key analogs, highlighting the functional groups that are critical in determining their crystal packing.

Caption: A comparison of the molecular structures of the target compound and its analogs.

A Roadmap to Elucidation: Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of 3-Amino-4-(difluoromethoxy)benzonitrile, the following detailed protocol outlines the necessary steps, from crystal growth to data analysis.[1][3]

Part 1: Crystal Growth - The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step.[1]

  • Solvent Selection : Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures) to find one in which 3-Amino-4-(difluoromethoxy)benzonitrile has moderate solubility.

  • Slow Evaporation : Prepare a nearly saturated solution of the compound in the chosen solvent. Loosely cap the vial to allow for slow evaporation over several days to weeks in a vibration-free environment.

  • Vapor Diffusion : In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Crystal Harvesting : Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a loop or a fine needle.[1][2]

Part 2: Data Collection - Capturing the Diffraction Pattern
  • Crystal Mounting : Mount a selected crystal onto a goniometer head, typically using a cryoprotectant to prevent ice formation during cooling.

  • Diffractometer Setup : Place the mounted crystal on a single-crystal X-ray diffractometer.[2] These instruments are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[2]

  • Data Acquisition : Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is collected as a series of images.

Part 3: Structure Solution and Refinement - From Data to 3D Model
  • Data Processing : The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution : The initial positions of the atoms are determined using direct methods or other algorithms.

  • Refinement : The atomic positions and other parameters are refined against the experimental data to generate the final, high-resolution crystal structure. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing the Crystallography Workflow

The following diagram outlines the typical workflow for small-molecule X-ray crystallography.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Synthesize & Purify 3-Amino-4-(difluoromethoxy)benzonitrile Crystallization Grow Single Crystals Compound->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Integration Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Deposition Database Deposition Validation->Deposition Deposit to CSD/CCDC

Caption: A schematic of the experimental workflow for X-ray crystallography.

Conclusion and Future Directions

While the crystal structure of 3-Amino-4-(difluoromethoxy)benzonitrile remains to be experimentally determined, a comparative analysis of its analogs provides a strong foundation for predicting its solid-state properties. The insights gained from such an analysis are invaluable for guiding formulation development, understanding potential polymorphs, and ultimately, accelerating the drug development process. The experimental determination of its crystal structure will be a critical step in fully characterizing this promising molecule and will undoubtedly contribute to the broader understanding of structure-property relationships in medicinal chemistry.

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • PubChem. 3-amino-4-(difluoromethoxy)benzonitrile. [Link]

  • ResearchGate. The Crystallographic Information File (CIF). [Link]

  • PMC. (E)-3-(2-Hydroxy-4-methoxybenzylideneamino)benzonitrile. [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

  • The University of Manchester. CCDC 228474: Experimental Crystal Structure Determination. [Link]

  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • Research Data Alliance. CIF (Crystallographic Information Framework). [Link]

  • Crystallography Open Database. Search results. [Link]

  • ResearchGate. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]

  • PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. [Link]

  • PubChem. 3-Amino-4-hydroxybenzonitrile. [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

Sources

Elemental Analysis Standards for Fluorinated Benzonitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific analytical challenges of fluorinated benzonitriles, synthesizing established microanalysis principles with advanced protocol optimization.

Executive Summary & Technical Context

Fluorinated benzonitriles are critical pharmacophores in modern medicinal chemistry (e.g., in the synthesis of kinase inhibitors and metabolic blockers). However, they present a "perfect storm" for Elemental Analysis (EA):

  • The Fluorine Effect: Highly reactive F atoms generated during combustion etch quartz (SiO

    
    ) tubes to form volatile SiF
    
    
    
    , causing low carbon recoveries and instrument damage.
  • The Nitrile Factor: The thermally stable C

    
    N triple bond requires high-temperature oxidation (
    
    
    
    C) to prevent the formation of refractory carbon nitrides.
  • Volatility: Many fluorinated benzonitriles sublime easily, leading to mass loss before combustion begins.

This guide compares three standardization approaches to validate the purity of these compounds, moving from generic industry defaults to high-fidelity matrix-matched standards.

Comparative Analysis of Standards

Standard A: The Generic Approach (Acetanilide)

Description: Calibration using Acetanilide (


) for CHN and separate inorganic fluoride titration.
  • Mechanism: Relies on the linearity of the TCD (Thermal Conductivity Detector) across vast compositional differences.

  • Pros: Cheap, ubiquitous, ISO 17025 compliant for general organics.

  • Cons: Catastrophic Failure Risk. Acetanilide lacks fluorine. It cannot calibrate the instrument for the "F-tailing" effect on the Hydrogen peak, nor does it validate the efficiency of fluorine scavengers (e.g., WO

    
    ).
    
Standard B: The Functional Approach (4-Fluorobenzoic Acid)

Description: Calibration using a stable, solid fluorinated acid (


).
  • Mechanism: Introduces F into the combustion train, verifying the capacity of the scavenger (e.g., MgO/WO

    
    ) to trap F as metal fluorides.
    
  • Pros: Validates the F-scavenging efficiency.

  • Cons: Missing Nitrogen. It does not test the instrument's ability to cleave the C

    
    N bond in the presence of excess halogen gases, which can suppress oxidation efficiency.
    
Standard C: The Matrix-Matched Gold Standard (2,6-Difluorobenzonitrile)

Description: Use of a high-purity (>99.9%) commercially available fluorinated benzonitrile as a secondary standard.

  • Mechanism: Structurally identical to the analyte. It challenges the system with simultaneous C-F bond cleavage and C

    
    N oxidation.
    
  • Pros: Self-validating. If this standard recovers 100%

    
     0.3%, the method is valid for the proprietary analyte.
    
  • Cons: Volatile; requires careful weighing in sealed tin capsules.

Performance Data Comparison (Representative)

Table 1: Comparative recovery data for a theoretical sample of 2,3,4,5,6-Pentafluorobenzonitrile (


).
ParameterTheoretical %Recovery (Std A: Acetanilide)Recovery (Std B: 4-F-Benzoic Acid)Recovery (Std C: 2,6-DFBN)
Carbon 43.5541.20 (Low due to SiF

loss)
43.48 (Accurate)43.53 (Precise)
Nitrogen 7.257.15 (Acceptable)N/A (No N in Std)7.24 (Accurate)
Hydrogen 0.000.45 (High - F interference)0.05 (Baseline corrected)0.02 (Accurate)
Fluorine 49.20Not Detected (Requires separate run)48.90 (Good scavenging)49.15 (Optimal)

Experimental Protocols

Protocol 1: Automated CHN with Fluorine Scavenging

Objective: Simultaneous determination of C, H, and N while sequestering F to protect the detector.

Reagents & Materials:

  • Carrier Gas: Helium (99.999%).

  • Combustion Aid: Tungsten(VI) Oxide (

    
    ) powder (fine mesh).
    
  • Scavenger: Magnesium Oxide (

    
    ) or specific "Fluo-pack" reagents.
    
  • Capsules: Tin capsules (for solids) or Tin capsules for liquids (sealed with cold weld).

Workflow:

  • Preparation: Pack the quartz combustion tube with a 20mm layer of

    
     (oxidizer) followed by a 40mm layer of 
    
    
    
    (F-scavenger) in the hot zone (
    
    
    C).
  • Weighing:

    • Weigh 1.5–2.0 mg of Standard C (2,6-Difluorobenzonitrile) into a tin capsule.

    • Crucial Step: Add 10 mg of

      
       powder directly into the capsule over the sample. This ensures immediate contact with an oxidizer before the sample volatilizes.
      
    • Fold and seal hermetically.

  • Combustion: Run the analyzer with an Oxygen boost of 120 seconds (longer than standard) to ensure complete oxidation of the nitrile.

  • Calculation: Use the K-factor obtained from Standard C to calculate the unknown.

Protocol 2: Modified Schöniger Flask (Total Fluorine)

Objective: Absolute quantification of Fluorine content (validating the CHN "by difference" or specific F-analyzers).

Workflow:

  • Sample: Weigh 2-3 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Flask Prep: Add 10 mL of 0.1 M NaOH absorption solution to a 500 mL thick-walled iodine flask. Fill the flask with pure Oxygen gas.

  • Ignition: Clamp the paper flag in the platinum basket. Ignite and immediately insert into the flask, inverting to seal.

  • Absorption: Shake vigorously for 30 minutes. The combustion converts organic F to inorganic

    
    .
    
  • Quantification:

    • Option A (IC): Inject the solution into an Ion Chromatograph (Anion column, Carbonate eluent).

    • Option B (ISE): Adjust pH to 5.5 with TISAB buffer and measure with a Fluoride Ion-Selective Electrode against NaF standards.

Visualizing the Chemistry

Diagram 1: The Fluorine Interference & Scavenging Pathway

This diagram illustrates why standard combustion fails without additives and how scavengers correct the process.

CombustionPath Sample Fluorinated Benzonitrile (R-CN-F) Combustion Combustion Zone (1000°C + O2) Sample->Combustion HF HF / F2 (Gas) Combustion->HF Oxidation Scavenger Scavenger Additive (MgO / WO3) Combustion->Scavenger In-situ Capture CleanGas Clean Gases (CO2, N2, H2O) Combustion->CleanGas Separation Quartz Quartz Tube (SiO2) HF->Quartz Direct Contact SiF4 SiF4 (Volatile Gas) + Corrosion Quartz->SiF4 Error Result: Low Carbon % Damaged Detector SiF4->Error MgF2 MgF2 / Metal-Fluorides (Solid Ash) Scavenger->MgF2 Trapping Success Result: Accurate CHN Protected System CleanGas->Success

Caption: Mechanistic pathway showing how Fluorine scavengers (Green path) prevent silica etching and data loss (Red path).

Diagram 2: Method Selection Decision Tree

A logic flow for researchers to select the correct validation standard based on their specific molecule's properties.

MethodSelect Start Start: Fluorinated Benzonitrile Analysis IsVolatile Is the sample volatile? (BP < 150°C or sublimes) Start->IsVolatile VolatileYes Yes IsVolatile->VolatileYes VolatileNo No IsVolatile->VolatileNo Seal Use Liquid Sealing (Cold Weld / Indium) VolatileYes->Seal StdSelect Select Calibration Standard VolatileNo->StdSelect Seal->StdSelect Check1 Is F-content > 20%? StdSelect->Check1 StdA Std A: Acetanilide Warning Requires separate F-titration StdA->Warning Risk of F-Error StdB Std B: 4-Fluorobenzoic Acid Good Good for F-recovery StdB->Good Validates Scavenger StdC Std C: 2,6-Difluorobenzonitrile Best Validates Combustion + Scavenging StdC->Best Best Practice Check1->StdA No (Trace F only) Check1->StdB Yes (High F, Simple Structure) Check1->StdC Yes (High F + Nitrile)

Caption: Decision matrix for selecting the appropriate calibration standard based on sample volatility and fluorine content.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162. Link

  • Elementar. (2022).[1] CHNS analysis of fluorinated samples. Technical Note. Link

  • EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). US Environmental Protection Agency.[2][3][4] Link

  • NIST. (2023). Acetanilide, 4'-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Royal Society of Chemistry. (2005). Microanalysis of Fluorine-containing Compounds. The Analyst. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.